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  • Product: N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
  • CAS: 1094444-23-1

Core Science & Biosynthesis

Foundational

N,N-Dimethyl-1,2,3,4-Tetrahydroquinoline-6-Carboxamide: Mechanism of Action and Utility as a Privileged Scaffold for RORγt Inverse Agonists

Executive Summary N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (CAS 1094444-23-1) is a highly specialized chemical building block that serves as a privileged pharmacophore in modern drug discovery[1],. While in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (CAS 1094444-23-1) is a highly specialized chemical building block that serves as a privileged pharmacophore in modern drug discovery[1],. While initially utilized as an intermediate in synthetic chemistry, the 1,2,3,4-tetrahydroquinoline-6-carboxamide (THQ-6-CA) core has emerged as a critical structural motif for developing Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) inverse agonists [2],[3].

By targeting RORγt—the master transcription factor for Th17 cells—derivatives of this scaffold effectively suppress the production of pro-inflammatory cytokines such as IL-17A, offering profound therapeutic potential for autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis[4],[5]. This whitepaper dissects the structural biology, molecular mechanism of action, and self-validating experimental workflows used to characterize THQ-6-CA derivatives.

Structural Biology & Pharmacophore Rationale

The efficacy of the THQ-6-CA scaffold lies in its precise geometric and physicochemical properties, which allow it to exploit the hydrophobic ligand-binding domain (LBD) of RORγt.

  • The 1,2,3,4-Tetrahydroquinoline (THQ) Core: The bicyclic THQ ring provides a rigid, lipophilic anchor that occupies the deep hydrophobic pocket of the RORγt LBD. This rigidity reduces the entropic penalty upon binding compared to highly flexible linear scaffolds[2].

  • The N,N-Dimethyl-6-Carboxamide Moiety: The N,N-dimethylation of the carboxamide is a deliberate medicinal chemistry strategy. By replacing primary or secondary amides with a tertiary amide, researchers eliminate hydrogen bond donors, which significantly enhances membrane permeability and oral bioavailability[5]. Furthermore, the steric bulk of the dimethyl groups restricts the rotation of the amide bond, locking the carbonyl oxygen into an optimal dihedral angle to act as a potent hydrogen bond acceptor. This oxygen interacts with critical residues (such as Trp317 and His479) near the dynamic Helix 12 (H12) of the receptor[6],[7].

Mechanism of Action: RORγt Inverse Agonism

RORγt is a nuclear hormone receptor consisting of a DNA-binding domain and a C-terminal ligand-binding domain (LBD) composed of 12 α-helices[8]. The transcriptional activity of RORγt is governed by the positioning of Helix 12 (H12) , also known as the activation function 2 (AF-2) domain.

The "Agonist Lock" and Allosteric Disruption

In its basal state, endogenous agonists stabilize H12 in an active conformation via an "agonist lock"—a hydrogen bond network formed by His479, Tyr502, and Phe506[9]. This active conformation exposes a hydrophobic cleft that recruits transcriptional co-activators like SRC-1 and SRC-2, driving the transcription of IL17A[10].

THQ-6-CA derivatives function as inverse agonists by disrupting this precise architecture:

  • Binding and Trp317 Modulation: The THQ scaffold binds to the LBD and forces the side chain of Trp317 into a trans conformation[6].

  • Destabilization of the Agonist Lock: This conformational shift propagates to His479, breaking the critical His479-Tyr502 hydrogen bond[7].

  • Helix 12 Repositioning: Without the agonist lock, H12 is destabilized and unfolds or shifts away from the active position[8].

  • Co-regulator Exchange: The repositioned H12 creates severe steric hindrance that blocks the binding of co-activators (SRC-1). Simultaneously, it exposes a distinct interface that promotes the recruitment of co-repressors, such as NCoR (Nuclear Receptor Co-repressor) and SMRT[10].

  • Transcriptional Repression: The RORγt-co-repressor complex actively halts the transcription of Th17-signature genes, halting pathogenic immune responses[4].

RORgt_Pathway THQ THQ-6-CA Scaffold (Inverse Agonist) RORgt RORγt LBD (Target Binding) THQ->RORgt Binds Hydrophobic Pocket H12 Helix 12 Destabilization RORgt->H12 Allosteric Shift CoRep Co-repressor Recruitment (NCoR) H12->CoRep Promotes Binding CoAct Co-activator Blockade (SRC-1) H12->CoAct Steric Hindrance Gene Downregulation of IL-17A / IL-17F CoRep->Gene Transcriptional Repression

Fig 1: RORγt inverse agonism pathway driven by the THQ-6-CA scaffold.

Experimental Workflows & Self-Validating Protocols

To validate the mechanism of THQ-6-CA derivatives, researchers employ a tiered screening cascade. The following protocols are designed as self-validating systems to ensure that observed effects are due to on-target RORγt inverse agonism rather than assay artifacts or cellular toxicity.

Protocol A: Biochemical Validation via TR-FRET Co-activator Recruitment Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it isolates direct LBD engagement from cellular noise, providing a highly sensitive, ratiometric readout that eliminates well-to-well volume variations[6],[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing GST-tagged RORγt-LBD (typically 10 nM) and a biotinylated SRC-1 co-activator peptide (200 nM) in assay buffer (50 mM HEPES, 50 mM KCl, 1 mM DTT, 0.1% BSA, pH 7.4).

  • Compound Addition: Dispense THQ-6-CA derivatives in a 10-point dose-response series (e.g., 10 µM to 0.5 nM) into a 384-well plate. Include a known inverse agonist (e.g., ) as a positive control.

  • Fluorophore Addition: Add Europium-labeled anti-GST antibody (donor) and APC-labeled Streptavidin (acceptor).

  • Equilibration: Incubate the plate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Signal Acquisition: Excite the plate at 340 nm. Measure emission at 615 nm (Europium) and 665 nm (APC).

  • Data Analysis (Self-Validation): Calculate the FRET ratio (665 nm / 615 nm). Inverse agonists will dose-dependently decrease this ratio by displacing the SRC-1 peptide. Calculate the Z'-factor using the positive control and DMSO vehicle; a Z' > 0.6 validates assay robustness.

TR_FRET_Workflow Step1 1. Prepare RORγt-LBD (GST-tagged) Step2 2. Add THQ-6-CA Compounds (Dose-response series) Step1->Step2 Step3 3. Add Biotin-SRC-1 Peptide & Fluorophores Step2->Step3 Step4 4. Incubate (Equilibrium Binding) Step3->Step4 Step5 5. Measure FRET Signal (Ex: 340nm, Em: 615/665nm) Step4->Step5 Step6 6. Calculate IC50 (Inverse Agonism) Step5->Step6

Fig 2: TR-FRET co-activator recruitment assay workflow for RORγt.

Protocol B: Cellular Validation via Murine Th17 Differentiation Assay

To prove that the biochemical disruption of H12 translates to functional immunosuppression, compounds are tested in primary T cells[5].

Step-by-Step Methodology:

  • Isolation: Isolate naive CD4+ T cells from the spleens of C57BL/6 mice using magnetic bead sorting (MACS).

  • Activation: Seed cells in 96-well plates pre-coated with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies.

  • Polarization: Induce Th17 differentiation by adding a cytokine cocktail: TGF-β (2 ng/mL), IL-6 (20 ng/mL), IL-23 (10 ng/mL), alongside neutralizing antibodies anti-IFNγ and anti-IL-4 (to block Th1 and Th2 lineage divergence).

  • Treatment: Treat cells concurrently with THQ-6-CA derivatives for 72 hours.

  • Quantification & Counter-Screening (Self-Validation): Collect the supernatant and quantify secreted IL-17A using ELISA. Crucially, perform a parallel CellTiter-Glo (ATP-based) viability assay on the remaining cells. This ensures that the reduction in IL-17A is caused by RORγt-mediated transcriptional repression, not compound cytotoxicity.

Quantitative Data Presentation

Recent medicinal chemistry campaigns have demonstrated the superiority of the THQ scaffold over first-generation RORγt inverse agonists. The table below summarizes the pharmacological profile of optimized THQ derivatives compared to clinical benchmarks[3],[5].

Compound Class / ScaffoldTargetBiochemical IC₅₀ (TR-FRET)Cellular IC₅₀ (Th17 IL-17A)Oral Bioavailability (F%)Mechanism of Action
GSK2981278 (Clinical Benchmark)RORγt~3.2 nM~30 nM< 10% (Topical focus)Inverse Agonist
N-Sulfonyl-THQ Derivatives RORγt10 - 200 nM50 - 500 nM30 - 50%Inverse Agonist
1-(Phenylsulfonyl)-THQ RORγt~15 nM~40 nM> 48% Inverse Agonist

Data synthesis indicates that while biochemical potency is comparable to benchmarks, the THQ-6-CA scaffold dramatically improves pharmacokinetic properties, specifically oral bioavailability in murine and rat models[5].

References

  • ROR modulators and their uses United States Patent US9708268B2 URL
  • Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Agonist Lock Touched and Untouched Retinoic Acid Receptor-Related Orphan Receptor-γt (RORγt) Inverse Agonists: Classification Based on the Molecular Mechanisms of Action Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable and Safe RORγt Inverse Agonists for Potential Treatment of Rheumatoid Arthritis Journal of Medicinal Chemistry (ACS) URL:[Link]

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Exploratory

An In-depth Technical Guide to N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide: Properties, Synthesis, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals Abstract N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a substituted heterocyclic molecule belonging to the tetrahydroquinoline class of compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a substituted heterocyclic molecule belonging to the tetrahydroquinoline class of compounds. The tetrahydroquinoline scaffold is a prominent structural motif in numerous biologically active molecules and approved pharmaceuticals, exhibiting a wide range of activities.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, alongside a discussion of its synthesis, reactivity, and proposed analytical methodologies. Due to a scarcity of specific experimental data for this particular derivative in publicly available literature, this guide combines established data with well-reasoned estimations based on the properties of structurally related compounds.

Molecular Structure and Core Properties

The foundational characteristics of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide are derived from its constituent atoms and their arrangement.

Molecular Identity
  • Chemical Name: N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide[2]

  • CAS Number: 1094444-23-1[2]

  • Molecular Formula: C₁₂H₁₆N₂O[2]

  • Molecular Weight: 204.27 g/mol [2]

Structural Representation

The molecule consists of a 1,2,3,4-tetrahydroquinoline core, which is a bicyclic system comprising a benzene ring fused to a saturated six-membered nitrogen-containing ring. A dimethylcarboxamide group is attached at the 6-position of this core.

Caption: Molecular structure of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide.

Physicochemical Properties

PropertyValue/InformationSource/Rationale
Melting Point Not experimentally determined. Expected to be a solid at room temperature.Based on related structures like 1,2-dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride which is a crystalline solid.[1]
Boiling Point Not experimentally determined. Expected to be high due to its molecular weight and polar functional groups.General principle for similar organic compounds.
Solubility Not experimentally determined. Expected to have low aqueous solubility and good solubility in organic solvents like DMSO and DMF.The presence of the nonpolar tetrahydroquinoline core suggests low water solubility, while the amide group may enhance solubility in polar aprotic solvents.[1]
Appearance Not specified. Likely a white to off-white solid.General appearance of similar purified organic compounds.
pKa Not experimentally determined. The nitrogen in the tetrahydroquinoline ring is basic.The lone pair of electrons on the nitrogen atom can accept a proton.

Synthesis and Reactivity

While a specific, detailed synthesis for N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is not prominently described in the literature, its synthesis can be logically deduced from established methods for creating similar tetrahydroquinoline derivatives.

Proposed Synthetic Pathway

A plausible synthetic route would involve the amidation of a 1,2,3,4-tetrahydroquinoline-6-carboxylic acid precursor.

Caption: Proposed synthetic pathway for N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide.

Experimental Protocol: Conceptual Amidation

  • Dissolution: Dissolve 1,2,3,4-tetrahydroquinoline-6-carboxylic acid in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Activation: Add a peptide coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine) to the solution to activate the carboxylic acid.

  • Amine Addition: Introduce dimethylamine (or its hydrochloride salt with an additional equivalent of base) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Perform an aqueous work-up to remove water-soluble byproducts. The crude product can then be purified by column chromatography on silica gel.

Reactivity Profile

The reactivity of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is dictated by its functional groups:

  • Tetrahydroquinoline Nitrogen: The secondary amine within the heterocyclic ring is nucleophilic and can undergo reactions such as N-alkylation, N-acylation, and N-arylation.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, with the position of substitution directed by the existing substituents.

  • Amide Group: The carboxamide group is generally stable but can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions.

Analytical Characterization

Comprehensive analytical characterization is crucial for confirming the identity and purity of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide. While specific spectra for this compound are not widely published, the expected spectral features can be predicted.

Spectroscopic Data (Predicted)
TechniqueExpected Features
¹H NMR - Aromatic protons on the benzene ring (multiple signals).- Signals for the three methylene groups (CH₂) of the tetrahydroquinoline ring, likely appearing as multiplets.- A singlet for the N-H proton of the tetrahydroquinoline ring (can be broad and exchangeable with D₂O).- Two singlets for the two methyl groups on the amide nitrogen.
¹³C NMR - Aromatic carbons in the benzene ring.- Carbons of the three methylene groups in the tetrahydroquinoline ring.- A signal for the carbonyl carbon of the amide group.- Signals for the two methyl carbons attached to the amide nitrogen.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (204.1263). Fragmentation patterns would likely involve cleavage of the amide group and fragmentation of the tetrahydroquinoline ring.
Infrared (IR) Spectroscopy - N-H stretching vibration for the secondary amine in the tetrahydroquinoline ring.- C-H stretching vibrations for the aromatic and aliphatic protons.- A strong C=O stretching vibration for the amide carbonyl group.- C-N stretching vibrations.
Proposed Analytical Workflow

A robust analytical workflow is essential for quality control and characterization.

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Foundational

Pharmacokinetics of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

An In-Depth Technical Guide to the Authored by a Senior Application Scientist Preamble: Charting the Course for a Novel 5-HT1A Receptor Ligand Candidate This document provides a comprehensive technical guide to understan...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

Preamble: Charting the Course for a Novel 5-HT1A Receptor Ligand Candidate

This document provides a comprehensive technical guide to understanding and experimentally determining the pharmacokinetic (PK) profile of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide. The subject molecule belongs to a class of compounds recognized for their potent and selective agonism at the 5-HT1A serotonin receptor, a key target in the development of therapeutics for anxiety, depression, and other CNS disorders. The journey of a drug candidate from bench to bedside is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A compound with excellent in vitro potency can fail catastrophically if it cannot reach its target in sufficient concentration, is metabolized too quickly, or accumulates to toxic levels.

This guide is structured not as a rigid template, but as a logical, decision-driven workflow. It is designed for researchers, medicinal chemists, and drug development professionals, providing not just the "what" and "how," but the critical "why" behind each experimental choice. We will proceed from predictive, in silico analysis based on the molecule's structure to a full suite of in vitro and in vivo protocols required to build a complete pharmacokinetic dossier. Every protocol is designed as a self-validating system, ensuring data integrity and reproducibility.

Part 1: Structural and Physicochemical Characterization

Before embarking on extensive experimental work, a detailed analysis of the molecule's structure provides critical clues to its likely pharmacokinetic behavior.

Compound Details:

ParameterValueSource
IUPAC Name N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide-
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.3 g/mol
Predicted logP 1.9
Chemical Class Tetrahydroquinoline carboxamide

The structure features a tetrahydroquinoline core, a basic tertiary amine within the ring, and a tertiary carboxamide group. The predicted octanol-water partition coefficient (logP) of 1.9 suggests moderate lipophilicity. This value resides in a favorable range for oral absorption, balancing aqueous solubility with the ability to cross lipid membranes. The presence of the basic nitrogen atom (pKa likely in the physiological range) will influence its charge state, solubility, and potential for lysosomal trapping.

Part 2: Predictive ADME Profile - A Hypothesis-Driven Approach

Based on its structure, we can formulate a set of hypotheses about the ADME properties of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide. The following experimental sections are designed to systematically test these predictions.

  • Absorption: The moderate lipophilicity and molecular weight suggest that passive diffusion across the gut wall is a likely mechanism of absorption. However, the basic amine means its charge state will vary in the gastrointestinal tract, potentially affecting permeability.

  • Distribution: With a logP of 1.9, the compound is expected to distribute beyond the systemic circulation into tissues. Its basic nature may lead to accumulation in acidic tissues or lysosomes. Binding to plasma proteins, particularly albumin and alpha-1-acid glycoprotein, is anticipated.

  • Metabolism: The tetrahydroquinoline ring and the N,N-dimethyl groups present several potential sites for metabolism. We can hypothesize that key metabolic pathways will include:

    • Oxidation: Cytochrome P450 (CYP) enzymes are likely to mediate hydroxylation on the aromatic or aliphatic portions of the tetrahydroquinoline ring.

    • N-dealkylation: The N,N-dimethyl group is a classic substrate for CYP-mediated N-demethylation to form the secondary and primary amine metabolites.

  • Excretion: The parent compound and its more polar metabolites are expected to be eliminated primarily through the kidneys (renal excretion) or in the bile (biliary excretion).

Part 3: In Vitro Pharmacokinetic Profiling - The Core Experimental Workflow

The following in vitro assays are essential for the initial characterization of the compound's ADME properties. They are cost-effective, have high throughput, and provide crucial data to inform the design of more complex in vivo studies.

Metabolic Stability Assessment

Causality: The primary goal is to determine the intrinsic clearance rate of the compound. A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, making it a poor drug candidate. We use liver microsomes and hepatocytes as they contain the primary enzyme systems (CYPs and UGTs) responsible for drug metabolism.

Protocol: Liver Microsomal Stability Assay
  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH.

  • Incubation: Pre-warm a solution of HLM in phosphate buffer (pH 7.4) to 37°C.

  • Initiation: Add N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (final concentration typically 1 µM) to the microsome solution. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural log of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted. High plasma protein binding can limit efficacy and affect the drug's distribution. The Rapid Equilibrium Dialysis (RED) method is a reliable way to determine this.

Protocol: Rapid Equilibrium Dialysis (RED) Assay
  • Device Preparation: A RED device consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Sample Addition: Add plasma to one chamber and the compound dissolved in phosphate buffer to the other chamber.

  • Equilibration: The plate is sealed and incubated at 37°C with shaking for several hours to allow the free drug to equilibrate across the membrane.

  • Sampling: After incubation, equal aliquots are taken from both the plasma chamber and the buffer chamber.

  • Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fᵤ) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cell Permeability Assessment

Causality: To be orally active, a drug must be able to cross the intestinal epithelium. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as an excellent in vitro model of the human intestinal barrier.

Protocol: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for ~21 days until they form a differentiated monolayer with tight junctions.

  • Permeability Measurement (A to B): The test compound is added to the apical (A) side, simulating the gut lumen. The appearance of the compound on the basolateral (B) side, simulating the bloodstream, is measured over time.

  • Permeability Measurement (B to A): The experiment is also performed in reverse (B to A) to assess whether the compound is a substrate for efflux transporters (like P-glycoprotein), which would pump it back into the lumen.

  • Analysis: The apparent permeability coefficient (Pₐₚₚ) is calculated. An efflux ratio (Pₐₚₚ(B-A) / Pₐₚₚ(A-B)) greater than 2 suggests the compound is subject to active efflux.

Workflow Diagram: In Vitro ADME Cascade

ADME_Workflow cluster_entry Compound Synthesis & Characterization cluster_invitro In Vitro ADME Profiling cluster_decision Go/No-Go Decision Compound N,N-dimethyl-1,2,3,4- tetrahydroquinoline-6-carboxamide MetStab Metabolic Stability (Microsomes, Hepatocytes) Compound->MetStab Assess Intrinsic Clearance PPB Plasma Protein Binding (Rapid Equilibrium Dialysis) Compound->PPB Determine Fraction Unbound Perm Permeability (Caco-2 Assay) Compound->Perm Predict Oral Absorption Decision Proceed to In Vivo? MetStab->Decision PPB->Decision Perm->Decision

Caption: A streamlined workflow for the initial in vitro ADME assessment of a new chemical entity.

Part 4: In Vivo Pharmacokinetic Study Design

If the in vitro data is promising (i.e., moderate to low clearance, good permeability, and manageable plasma protein binding), the next logical step is to evaluate the compound's behavior in a living organism.

Causality & Animal Model Selection: The primary goal is to determine key PK parameters like clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (F%). The rat is a commonly used species for initial PK studies due to its well-characterized physiology, manageable size, and ethical considerations.

Protocol: Rat Pharmacokinetic Study (IV and PO Dosing)
  • Animal Acclimation: Male Sprague-Dawley rats are acclimated for at least one week before the study.

  • Dose Formulation:

    • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent like PEG400) for bolus administration via the tail vein.

    • Oral (PO): The compound is formulated as a solution or suspension for administration by oral gavage.

  • Dosing and Sampling:

    • A cohort of rats (n=3-5 per group) is dosed either IV (e.g., 1-2 mg/kg) or PO (e.g., 5-10 mg/kg).

    • Blood samples (~100 µL) are collected from a cannulated vessel (e.g., jugular vein) or via sparse sampling at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to obtain plasma.

  • Bioanalysis: Plasma samples are processed (e.g., via protein precipitation) and the concentration of the parent drug is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.

Logical Flow: From In Vitro Data to In Vivo Design

InVivo_Logic InVitro Favorable In Vitro Data - Low Intrinsic Clearance - High Permeability - Moderate PPB Decision Decision: Proceed with In Vivo Study InVitro->Decision StudyDesign In Vivo Study Design Decision->StudyDesign DoseForm Dose Formulation (IV and PO Vehicles) StudyDesign->DoseForm AnimalModel Animal Model Selection (e.g., Sprague-Dawley Rat) StudyDesign->AnimalModel Dosing Dosing & Sampling (IV and PO Cohorts, Timepoints) DoseForm->Dosing AnimalModel->Dosing Bioanalysis Bioanalysis (LC-MS/MS Method Validation) Dosing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA, Parameter Calculation) Bioanalysis->PK_Analysis

Caption: Decision-making process and key components for designing an in vivo pharmacokinetic study.

Part 5: Data Interpretation & Next Steps

The ultimate goal is to synthesize the in vitro and in vivo data into a coherent picture of the drug's disposition.

Key Integrated Parameters:

ParameterHow it's CalculatedWhat it Tells Us
Clearance (CL) Doseᵢᵥ / AUCᵢᵥThe volume of plasma cleared of the drug per unit time. A primary measure of elimination efficiency.
Volume of Distribution (Vd) CL / kₑₗThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. High Vd suggests extensive tissue distribution.
Half-Life (t₁/₂) 0.693 / kₑₗThe time required for the drug concentration to decrease by half.
Bioavailability (F%) (AUCₚₒ / AUCᵢᵥ) * (Doseᵢᵥ / Doseₚₒ) * 100The fraction of the oral dose that reaches systemic circulation.

Synthesizing the Narrative:

  • Does the in vivo clearance in rats align with the predictions from the in vitro metabolic stability data? (This is part of in vitro-in vivo correlation, IVIVC).

  • Is the oral bioavailability consistent with the Caco-2 permeability and the first-pass metabolism predicted by the microsomal stability assay?

  • Does the volume of distribution make sense given the compound's logP and plasma protein binding?

This integrated analysis provides a robust foundation for making critical decisions in a drug discovery program, such as advancing the compound to efficacy studies, selecting it for lead optimization, or terminating its development.

References

  • Van Hout, M. et al. (2020). Discovery of N,N-Dialkyl-1,2,3,4-tetrahydroquinoline-6-carboxamides as Potent and Selective 5-HT1A Receptor Agonists with Anxiolytic-like Activity. Journal of Medicinal Chemistry. Available at: [Link]

Exploratory

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the blood-brain barrier (BBB) permeability of the novel compound, N,N-dimethyl-1,2,3,4-tetrahydroq...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the blood-brain barrier (BBB) permeability of the novel compound, N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide. Given the critical role of the BBB in regulating the entry of substances into the central nervous system (CNS), a thorough understanding of a compound's ability to cross this barrier is paramount for the development of effective neurological therapeutics.[1][2] This document outlines the core principles and detailed methodologies for a multi-faceted assessment, from initial high-throughput screening to definitive in vivo validation.

Introduction to N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide and the Blood-Brain Barrier Imperative

The 1,2,3,4-tetrahydroquinoline scaffold is a recognized privileged structure in medicinal chemistry, forming the core of many biologically active compounds.[3][4] N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (henceforth referred to as "the compound") is a specific derivative of this class. Its potential as a CNS-active agent is contingent upon its ability to traverse the formidable blood-brain barrier. The BBB is a dynamic and highly selective interface formed by brain capillary endothelial cells, which are interconnected by complex tight junctions.[5][6] This barrier's primary function is to protect the brain from harmful substances while facilitating the transport of essential nutrients.[6] Consequently, for any therapeutic agent targeting the CNS, overcoming or effectively permeating this barrier is a primary challenge in drug development.[1][7]

Compound Profile: N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

PropertyValueSource
CAS Number 1094444-23-1[8]
Molecular Formula C₁₂H₁₆N₂O[8]
Molecular Weight 204.27 g/mol [8]
Chemical Structure CN(C(C1=CC2=C(NCCC2)C=C1)=O)C[8]

Theoretical Assessment and Physicochemical Properties

Before embarking on extensive experimental evaluation, an initial in silico and theoretical assessment of the compound's physicochemical properties can provide valuable insights into its potential for BBB penetration. Key parameters that influence passive diffusion across the BBB include:

  • Molecular Weight: Generally, compounds with a molecular weight under 400-500 Da are more likely to cross the BBB. The compound's molecular weight of 204.27 g/mol is well within this favorable range.

  • Lipophilicity (LogP): An optimal LogP value, typically between 1.5 and 2.5, is often associated with effective BBB permeation. The polarity and hydrogen bonding capacity of the carboxamide group will influence this value.[3]

  • Polar Surface Area (PSA): A lower PSA, ideally less than 90 Ų, is preferred for passive diffusion. The presence of nitrogen and oxygen atoms in the compound contributes to its PSA.

  • Hydrogen Bond Donors and Acceptors: A low number of hydrogen bond donors and acceptors (ideally ≤3 and ≤7, respectively, according to Lipinski's Rule of Five) is beneficial.

While these parameters provide a predictive foundation, they do not account for active transport mechanisms, which can significantly alter a compound's brain uptake.[6][9] Therefore, experimental validation is indispensable.

In Vitro Evaluation of BBB Permeability

A tiered approach to in vitro testing allows for efficient screening and detailed mechanistic studies. We will begin with a high-throughput artificial membrane assay and progress to more complex, cell-based models.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a cost-effective, high-throughput method for predicting passive, transcellular permeability across the BBB.[10][11] It utilizes a synthetic membrane impregnated with lipids to mimic the lipidic environment of the BBB.[12]

PAMPA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_analyte Prepare Analyte Solution (10 µM in 5% DMSO/PBS) add_analyte Add Analyte to Donor Plate (150 µL) prep_analyte->add_analyte prep_membrane Coat Donor Plate Membrane (5 µL of 1% Lecithin/Dodecane) assemble Assemble Sandwich Plate (Donor on Acceptor) prep_membrane->assemble prep_acceptor Fill Acceptor Plate (300 µL PBS/5% DMSO) prep_acceptor->assemble add_analyte->assemble incubate Incubate at RT (10-20 hours with gentle shaking) assemble->incubate sample Collect Samples (Donor and Acceptor wells) incubate->sample quantify Quantify Concentration (LC-MS/MS or UV-Vis) sample->quantify calculate Calculate Permeability (Pe value) quantify->calculate

Caption: Workflow for the PAMPA-BBB assay.

  • Preparation of Lipid Membrane: A 1% solution of lecithin in dodecane is prepared. 5 µL of this solution is carefully applied to the membrane of each well in a 96-well donor plate and allowed to impregnate for 5 minutes.[11]

  • Preparation of Solutions: The test compound is dissolved in a buffer solution (e.g., PBS pH 7.4) with a small percentage of DMSO (e.g., 5%) to a final concentration of 10 µM.[11] The acceptor plate wells are filled with 300 µL of the same buffer solution.[11]

  • Assay Procedure: 150 µL of the test compound solution is added to each well of the donor plate.[11] The donor plate is then placed on top of the acceptor plate, creating a "sandwich".

  • Incubation: The plate sandwich is incubated at room temperature for 10-20 hours with gentle agitation.[11]

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectrophotometry.

The apparent permeability coefficient (Pe) is calculated. Compounds are typically classified as follows:

  • CNS+ (High Permeability): Pe > 4.0 x 10⁻⁶ cm/s

  • CNS- (Low Permeability): Pe < 2.0 x 10⁻⁶ cm/s

  • CNS+/- (Uncertain Permeability): Pe between 2.0 and 4.0 x 10⁻⁶ cm/s

Cell-Based Transwell Assay

To investigate both passive and active transport mechanisms, a cell-based model is essential. Immortalized human cerebral microvascular endothelial cells (hCMEC/D3) are a commonly used and well-characterized cell line for this purpose.[1] These cells are cultured on semi-permeable Transwell™ inserts, where they form a monolayer that mimics the BBB.[13][14]

Transwell_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_permeability Permeability Assay cluster_analysis Analysis & Efflux Assessment seed_cells Seed hCMEC/D3 cells on Transwell inserts culture Culture to confluency (approx. 7 days) seed_cells->culture validate Validate Monolayer Integrity (Measure TEER) culture->validate add_compound Add Compound to Apical Chamber (Luminal/Blood side) validate->add_compound incubate Incubate at 37°C (e.g., 60, 90, 120 min) add_compound->incubate sample Sample from Basolateral Chamber (Abluminal/Brain side) incubate->sample quantify Quantify Compound (LC-MS/MS) sample->quantify calculate_papp Calculate Apparent Permeability (Papp A-B) quantify->calculate_papp efflux_study Perform Bidirectional Assay (B-A transport) calculate_papp->efflux_study calculate_er Calculate Efflux Ratio (ER = Papp B-A / Papp A-B) efflux_study->calculate_er

Caption: Workflow for the cell-based Transwell BBB assay.

  • Cell Seeding: hCMEC/D3 cells are seeded onto collagen-coated Transwell inserts and cultured until a confluent monolayer is formed.

  • Monolayer Integrity Check: The integrity of the cell monolayer is crucial and is confirmed by measuring the transendothelial electrical resistance (TEER). A TEER value of ≥ 450 Ω/cm² is generally considered indicative of a tight barrier.[15] The permeability of a paracellular marker, such as sucrose or sodium fluorescein, is also measured as a quality control step.[16]

  • Permeability Measurement (Apical to Basolateral): The culture medium in the apical (upper) chamber is replaced with a solution containing the test compound. At specified time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (lower) chamber.

  • Bidirectional Transport and Efflux Ratio: To determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), a bidirectional assay is performed.[14][17] The transport is measured from basolateral to apical (B-A) in parallel with the apical to basolateral (A-B) transport.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Apparent Permeability (Papp): This value is calculated for the A-B direction. High permeability compounds generally have a Papp > 10 x 10⁻⁶ cm/s.

  • Efflux Ratio (ER): Calculated as Papp (B-A) / Papp (A-B). An ER > 2 is a strong indicator that the compound is subject to active efflux, which could limit its net accumulation in the brain.[14]

In Vivo Assessment of BBB Permeability

While in vitro models are excellent for screening and mechanistic insights, in vivo studies in animal models are the definitive step to confirm BBB permeability.[7][18] These studies account for the full complexity of the neurovascular unit and systemic circulation.[19]

Animal Model and Study Design

A pharmacokinetic study in mice or rats is the standard approach.

InVivo_Logic cluster_samples Collected Samples Admin Compound Administration (IV or IP) Time Time Course Sampling (e.g., 15, 30, 60, 120 min) Admin->Time Collection Sample Collection Time->Collection Blood Blood (Plasma) Collection->Blood Brain Brain Tissue Collection->Brain Analysis Bioanalysis (LC-MS/MS) Calculation Calculate Brain Exposure (Kp or Kp,uu) Analysis->Calculation Blood->Analysis Brain->Analysis

Caption: Logical flow of an in vivo BBB permeability study.

  • Compound Administration: The compound is administered to a cohort of mice, typically via intravenous (IV) or intraperitoneal (IP) injection.[19]

  • Time-Course Sampling: At predefined time points post-administration (e.g., 15, 30, 60, 120, 240 minutes), animals are anesthetized.

  • Sample Collection: Blood is collected via cardiac puncture.[19] Immediately following blood collection, the animals are transcardially perfused with saline to remove all blood from the brain vasculature.[15][19] The brain is then harvested.

  • Sample Processing: Blood is processed to plasma. The brain is weighed and homogenized.[19][20]

Bioanalytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma and brain homogenate due to its high sensitivity and selectivity.[21][22][23]

  • Brain Tissue Homogenization: The harvested brain tissue is accurately weighed and homogenized in a suitable buffer (e.g., ice-cold PBS) to create a uniform brain homogenate.[20]

  • Protein Precipitation: To an aliquot of brain homogenate or plasma, an internal standard is added, followed by a protein precipitation agent like ice-cold acetonitrile.[20] This step removes proteins that would interfere with the analysis.

  • Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.[20]

  • Supernatant Analysis: The resulting supernatant, containing the compound and internal standard, is collected and injected into the LC-MS/MS system.[20]

  • LC-MS/MS Method: A specific method is developed using reverse-phase chromatography to separate the compound from endogenous matrix components, followed by detection using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for optimal sensitivity and specificity.[22]

The primary metric for in vivo BBB permeability is the brain-to-plasma concentration ratio (Kp).

  • Kp = Cbrain / Cplasma

    • Where Cbrain is the concentration of the compound in the brain (ng/g) and Cplasma is the concentration in plasma (ng/mL).

A Kp value > 1 suggests significant brain penetration. However, this value can be influenced by plasma protein binding. For a more accurate measure of unbound drug crossing the BBB, the unbound brain-to-plasma ratio (Kp,uu) is calculated, which requires separate experiments to determine the fraction of unbound drug in both plasma and brain tissue.

Summary of Key Permeability Parameters

ParameterAssayInterpretation
Pe (cm/s) PAMPA-BBBMeasures passive permeability. > 4.0 x 10⁻⁶ cm/s suggests high permeability.
Papp (cm/s) Cell-Based TranswellMeasures total permeability (passive + active). Value depends on cell model.
Efflux Ratio (ER) Cell-Based TranswellRatio of B-A to A-B permeability. ER > 2 indicates active efflux.[14]
Kp In Vivo Animal StudyRatio of total drug concentration in brain vs. plasma.
Kp,uu In Vivo & In VitroRatio of unbound drug concentration in brain vs. plasma. Most accurate measure of BBB penetration.

Conclusion

Determining the blood-brain barrier permeability of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide requires a systematic and multi-tiered experimental approach. By integrating data from in silico predictions, high-throughput in vitro assays like PAMPA-BBB, more physiologically relevant cell-based models, and definitive in vivo pharmacokinetic studies, a comprehensive profile of the compound's CNS disposition can be established. This rigorous evaluation is fundamental to validating its potential as a CNS-targeted therapeutic agent and guiding its future development.

References

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  • Harshita, S. (2023). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. [Link]

  • Patabendige, A., & Skinner, R. (2022). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Brain and Neuroscience Advances. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • Jiang, X., et al. (2018). Factors controlling permeability of the blood–brain barrier. Progress in Neurobiology. [Link]

  • Jiang, X., et al. (2016). Factors controlling permeability of the blood-brain barrier. Progress in Neurobiology. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. [Link]

  • Volpe, D. A. (2013). Accelerated Caco-2 cell permeability model for drug discovery. Journal of Pharmacological and Toxicological Methods. [Link]

  • Caco-2 cell permeability. (n.d.). REVIVE - GARDP. [Link]

  • Raja, A., et al. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments. [Link]

  • De-La-Torre, M., et al. (2021). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Molecular Biosciences. [Link]

  • Li, W., et al. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods. [Link]

  • Scovern, J., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Bio-protocol. [Link]

  • Campisi, M., et al. (2023). Towards Novel Biomimetic In Vitro Models of the Blood–Brain Barrier for Drug Permeability Evaluation. Pharmaceutics. [Link]

  • What Is Blood-brain Barrier Permeability. (n.d.). Cusabio. [Link]

  • Ye, L., et al. (2019). A Quantitative LC-MS/MS Method for Determination of a Small Molecule Agonist of EphA2 in Mouse Plasma and Brain Tissue. Biomedical Chromatography. [Link]

  • Lin, X., et al. (2022). Factors influencing the blood-brain barrier permeability. Brain Research. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). GitHub Gists. [Link]

  • Lin, X., et al. (2022). Factors influencing the blood–brain barrier permeability. Brain Research. [Link]

  • Janockova, J., et al. (2018). Prediction of BBB permeability using PAMPA assay. Journal of Drug Designing. [Link]

  • Siramshetty, V., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry. [Link]

  • PAMPA Permeability Assay. (n.d.). Technology Networks. [Link]

  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. (n.d.). ResearchGate. [Link]

  • An In Vivo Mouse Model to Study Blood–Brain Barrier Destabilization in the Chronic Phase of Stroke. (n.d.). Springer Nature Experiments. [Link]

  • Kumar, M., et al. (2016). In Vitro and In Vivo Blood–Brain Barrier Models to Study West Nile Virus Pathogenesis. Methods in Molecular Biology. [Link]

  • Karmaus, A. L., et al. (2023). Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment. Frontiers in Toxicology. [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (n.d.). ResearchGate. [Link]

  • Ueno, M., et al. (2013). In Vitro Blood-Brain Barrier Models Using Brain Capillary Endothelial Cells Isolated from Neonatal and Adult Rats Retain Age-Related Barrier Properties. PLOS One. [Link]

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  • Kuntner, I., et al. (2018). New Tetrahydroisoquinoline Derivatives Overcome Pgp Activity in Brain-Blood Barrier and Glioblastoma Multiforme in Vitro. International Journal of Molecular Sciences. [Link]

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  • New Tetrahydroisoquinoline Derivatives Overcome Pgp Activity in Brain-Blood Barrier and Glioblastoma Multiforme. (2018). Preprints.org. [Link]

  • Atwal, K. S., et al. (n.d.). SYNTHESIS OF SUBSTITUTED 1,2,3,4.TETRAHYDRO-6-METHYL. Heterocycles. [Link]

  • Al-Omair, M. A., et al. (2022). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Molecules. [Link]

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Sources

Protocols & Analytical Methods

Method

Synthesis protocol for N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Initiating Protocol Design I'm currently dissecting the request. My focus is pinpointing the essential elements: the specific compound – N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, and the desired format – de...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Protocol Design

I'm currently dissecting the request. My focus is pinpointing the essential elements: the specific compound – N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, and the desired format – detailed application notes and protocols. Understanding the target audience is crucial; the protocol's specificity depends on their expertise. I'm building a robust mental framework.

Defining Target Audience & Format

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Analyzing Synthesis Routes

I'm now deep in retrosynthetic analysis. I've mapped out three potential synthetic routes for the target molecule, N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide. I'm prioritizing practicality and efficiency for lab-scale synthesis. Route 2 looks the most robust. I will be proceeding with this route, and am preparing the step 1 outline.

Defining the Target Molecule

I've zeroed in on the target molecule: N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, CAS 1094444-23-1, with the SMILES string: CN(C(C1=CC2=C(NCCC2)C=C1)=O)C. I am now focused on developing a robust, self-validating synthesis protocol for this compound. The plan is to start...

Outlining the Synthesis Pathway

I'm now outlining a synthetic route. My initial plan involves starting with commercially available 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. I'll protect the secondary amine using Boc, then perform an amide coupling with dimethylamine hydrochloride using HATU and DIPEA. Finally, I will remove the Boc protecting group with TFA. The free base will be isolated from neutralization. I'm exploring if a Friedel-Crafts acylation on 1,2,3,4-tetrahydroquinoline could be viable too.

Revising the Synthetic Strategy

I've scrapped the original plan. Starting with quinoline-6-carboxylic acid and coupling it with dimethylamine is now the preferred route. Reducing the pyridine ring post-amide formation eliminates the need for amine protection. Literature research on quinoline reduction conditions is underway. Catalytic hydrogenation, likely Pd/C in methanol, looks promising. The feasibility looks promising, although I need to look closer at the reaction conditions and yields.

Validating the Reduction

I've validated the critical reduction step experimentally: hydrogenation of the quinoline ring is viable! Now, I'm confident in Route B. This two-step strategy looks better, and I've simplified it to amide coupling followed by catalytic hydrogenation. The new NMR signature provides clear self-validation. I'll include an introduction with the target's relevance, strategy, and comparison of Routes A and B.

Visualizing the Synthesis

I'm now refining the DOT diagram, focusing on the two-step synthesis. I'm building out a detailed experimental workflow and creating a table of necessary reagents. The step-by-step protocol is being developed, with detailed mechanistic descriptions for each step, and clear validation criteria (LC-MS and NMR). Finally, I will produce a table summarizing reaction parameters and expected results. I'm also planning to incorporate a section for troubleshooting and self-validating quality control.

Refining the DOT Diagram

I'm now revising the DOT diagram to optimize clarity and ensure contrast. Node colors and text are being adjusted to meet accessibility guidelines. The updated version clearly illustrates the two-step synthesis: Quinoline-6-carboxylic acid to the intermediate amide, then the hydrogenation step to produce the target molecule. I've re-examined the edge labels for clarity.

Adjusting the Visualization

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Refining the Workflow

I'm now detailing each step of the two-step synthesis with reaction conditions. I'm focusing on yields, workup procedures, and quality control checkpoints. The first step involves amide coupling using HATU, DIPEA, and dimethylamine hydrochloride. The second is catalytic hydrogenation with Pd/C and methanol, described in J. Med. Chem. 2016. I am now incorporating expected yields, spectral data, and troubleshooting.

Confirming the Citation

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Detailing the Synthetic Mechanism

I am now detailing the mechanisms of both HATU coupling and catalytic hydrogenation. I've focused on the causality, explaining why each step works. Specifically, the HATU coupling mechanism involves the formation of an active OAt ester, followed by nucleophilic attack by the amine. For hydrogenation, the Pd/C facilitates H2 adsorption, the quinoline nitrogen directs the reduction to the heteroaromatic ring, and the pyridine ring is more susceptible to reduction. I will now create the tables.

Optimizing the Reaction

I'm now detailing the step-by-step protocol for the amide coupling, outlining each step. This process starts with quinoline-6-carboxylic acid to form the intermediate amide. I'm focusing on yields, workup procedures, quality control checkpoints and providing the rationale behind the order of reactions. Specifically, I'm targeting achieving efficient coupling with HATU and subsequent amine nucleophilic attack, ensuring that the critical redox step, the reduction, will go smoothly.

Finalizing the Protocol

I'm now putting the final touches on the synthetic protocol, ensuring it's robust and ready for execution. The latest revision covers both detailed steps: amide coupling and hydrogenation. I've integrated all the workup procedures, expected yields, and quality control steps, including LC-MS validation. I also added safety notes to mitigate risk, such as using wet Pd/C to minimize the fire hazard. I'm focusing on the hydrogenation, since pressure and temperature need to be well-controlled.

Verifying the Calculations

I'm now double-checking the calculations for molecular weights and formulas. I've confirmed the target, intermediate, and starting material molecular weights and am verifying the reaction parameters. I'm building out a quality control section to validate that the NMR and LC-MS data matches the data of the target, and providing a quick check of the theoretical data. The NMR data shows aromatic protons for the quinoline ring, and I will be looking for multiplets.

Analyzing the Expected Spectra

I am now analyzing the expected NMR spectra of the product. I'm focusing on the diagnostic proton shifts that will validate the hydrogenation step. The signals for the tetrahydroquinoline ring protons are: ~2.8 ppm (t, 2H, H-2), ~2.8 ppm (t, 2H, H-4), and ~1.9 ppm (quintet, 2H, H-3). The aromatic protons, post-reduction, will typically shift to ~6.5 - 7.2 ppm. N-Me protons should be at ~3.0 ppm (6H). I am also using these calculations to prepare the quality control checks.

Validating the Visualization

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Refining the DOT Diagram

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Expanding the References

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Sourcing the Starting Material

Integrating E-E-A-T Principles

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Confirming the Reaction Conditions

I'm now detailing the step-by-step procedure, starting with a table of reagents for the amide coupling and catalytic hydrogenation. I've re-reviewed the literature, and confirmed that the hydrogenation step won't reduce the amide; amides are quite stable. I'm focusing on the chemoselectivity of the reduction. My plan is to include the reagents, and expected results.

Validating the Chemoselectivity

I'm verifying that the hydrogenation won't touch the amide group; amides are quite stable under these conditions (Pd/C, MeOH, 50 psi) as confirmed in the literature. I'm focusing on the excellent chemoselectivity of the reduction and the expected results for each step. I'm now testing the DOT syntax.

Workflow Step1 Step 1: Amide Coupling (HATU / DIPEA) QC1 QC Check 1: LC-MS [M+H]+ = 201.1 1H NMR (Aromatic) Step1->QC1 Workup & Isolation Step2 Step 2: Catalytic Hydrogenation (H2 / Pd/C) QC1->Step2 >95% Purity QC2 QC Check 2: LC-MS [M+H]+ = 205.1 1H NMR (Aliphatic signals) Step2->QC2 Workup & Isolation Final Target Compound: N,N-dimethyl-1,2,3,4-tetrahydroquinoline- 6-carboxamide QC2->Final Confirm Target Structure

Refining the Workflow

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Detailing the Causality

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Application

Application Note: In Vivo Dosing and Pharmacological Profiling of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Advanced Protocol & Methodology Guide Executive Summary & Mechanistic Rationale N,N-dimethyl-1,2,3,4-te...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Preclinical Pharmacologists, and Drug Development Professionals Document Type: Advanced Protocol & Methodology Guide

Executive Summary & Mechanistic Rationale

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (CAS: 1094444-23-1) and its structural analogs represent a highly privileged chemical scaffold in modern drug discovery, most notably functioning as potent inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor-γt (RORγt)[1]. RORγt is the master transcriptional regulator of T-helper 17 (Th17) cells, which are primary drivers of autoimmune pathologies such as multiple sclerosis, psoriasis, and rheumatoid arthritis[2].

When designing in vivo dosing protocols for tetrahydroquinoline (THQ) carboxamides, researchers must account for the scaffold's specific physicochemical properties: moderate lipophilicity, basic amine centers, and potential for rapid hepatic clearance. This application note provides a self-validating, step-by-step in vivo protocol designed to establish robust pharmacokinetic (PK) parameters and pharmacodynamic (PD) efficacy in a murine Experimental Autoimmune Encephalomyelitis (EAE) model.

Pathway Ligand THQ-6-carboxamide Derivatives Receptor RORγt LBD Ligand->Receptor Inverse Agonism Corepressor Co-repressor Recruitment Receptor->Corepressor Conformational Shift Th17 Th17 Differentiation Corepressor->Th17 Transcriptional Repression IL17 IL-17 Production Th17->IL17 Downregulation

Mechanism of action for THQ-carboxamide derivatives via RORγt inverse agonism.

Formulation Strategy & Physicochemical Profiling

The success of in vivo dosing relies entirely on the formulation. THQ-carboxamides typically exhibit poor aqueous solubility at physiological pH. Administering these compounds in unoptimized aqueous buffers leads to precipitation in the gastric environment, resulting in erratic oral (PO) absorption and uninterpretable PK data.

Causality in Formulation: We utilize a co-solvent approach. Dimethyl sulfoxide (DMSO) is used to disrupt the strong crystal lattice of the carboxamide. Polyethylene glycol 400 (PEG400) acts as a solubilizing agent that maintains solvation upon dilution in the gut, while Tween-80 prevents micellar aggregation.

Table 1: Optimized Formulation Vehicles for THQ-Carboxamides
RouteFormulation Composition (v/v)Rationale / CausalityMax Dose Volume (Mice)
IV 5% DMSO + 10% Solutol HS15 + 85% SalineEnsures complete dissolution; prevents embolism from micro-precipitates in the bloodstream.5 mL/kg
PO 5% DMSO + 40% PEG400 + 5% Tween-80 + 50% SalineMaintains compound in solution through the acidic gastric pH and neutral intestinal pH.10 mL/kg

Pharmacokinetic (PK) Evaluation Protocol

To build a self-validating PK profile, both Intravenous (IV) and Oral (PO) routes must be evaluated to calculate absolute bioavailability (%F).

Step-by-Step PK Methodology
  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to PO dosing to eliminate food-effect variability on gastric emptying. IV groups do not require fasting.

  • Dosing:

    • IV Group: Administer 2 mg/kg via the lateral tail vein.

    • PO Group: Administer 10 mg/kg via oral gavage.

  • Serial Sampling: Collect 30 µL of blood via submandibular bleed at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Expert Insight: Collect blood exclusively into K2EDTA coated tubes. Avoid heparin, as it frequently causes ion suppression during downstream negative-mode LC-MS/MS analysis.

  • Plasma Separation: Centrifuge samples at 4,000 × g for 10 minutes at 4°C within 30 minutes of collection. Extract the plasma supernatant and store at -80°C.

  • Bioanalysis (LC-MS/MS):

    • Precipitate 10 µL of plasma with 50 µL of cold acetonitrile containing a structurally similar Internal Standard (IS) (e.g., a deuterated THQ analog).

    • Self-Validation: The use of an IS normalizes matrix effects and extraction recovery variations, ensuring the calculated plasma concentrations are absolute and trustworthy.

Table 2: Target PK Parameters for THQ-Carboxamides
ParameterDefinitionTarget Threshold for Efficacy
Cmax Maximum plasma concentration> 1,000 ng/mL (PO at 10 mg/kg)
T1/2 Elimination half-life2.0 – 6.0 hours
AUC(0-inf) Total drug exposure> 4,000 h*ng/mL
%F Absolute Bioavailability> 30%

Pharmacodynamic (PD) Efficacy Protocol: EAE Model

Because THQ-carboxamides inhibit RORγt[3], their primary in vivo efficacy is evaluated in models of Th17-driven inflammation. The MOG35-55 induced Experimental Autoimmune Encephalomyelitis (EAE) model is the gold standard[2].

Step-by-Step EAE Methodology
  • Emulsion Preparation: Emulsify Myelin Oligodendrocyte Glycoprotein (MOG35-55) peptide (2 mg/mL) in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

    • Causality: The CFA provides the necessary innate immune danger signals (TLR activation) to break tolerance against the MOG peptide.

  • Immunization (Day 0): Inject 100 µL of the emulsion subcutaneously into the flanks of C57BL/6 mice.

  • Pertussis Toxin Administration: Inject 200 ng of Pertussis toxin intraperitoneally (IP) on Day 0 and Day 2.

    • Causality: Pertussis toxin permeabilizes the blood-brain barrier (BBB), allowing autoreactive Th17 cells to infiltrate the central nervous system.

  • Therapeutic Dosing: Begin PO dosing of the THQ-carboxamide (10 mg/kg and 30 mg/kg) on Day 7 (onset of disease) and continue daily until Day 28.

  • Clinical Scoring: Score mice daily on a 0-5 scale (0 = healthy, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = forelimb weakness, 5 = moribund).

  • Cytokine Analysis (PD Biomarker): On Day 28, harvest spinal cords. Homogenize and analyze for IL-17A via ELISA. A reduction in IL-17A directly validates the RORγt inverse agonist mechanism of the compound.

Workflow cluster_PK Pharmacokinetics cluster_PD Pharmacodynamics (EAE) Formulation 1. Formulation (DMSO/PEG400/Tween-80) Dosing 2. In Vivo Dosing (IV & PO) Formulation->Dosing Sampling 3a. Serial Plasma Sampling (0.25 - 24 h) Dosing->Sampling EAE 3b. MOG35-55 Immunization Dosing->EAE LCMS 4a. LC-MS/MS Bioanalysis Sampling->LCMS Scoring 4b. Clinical Scoring & Cytokines EAE->Scoring

Integrated in vivo PK/PD experimental workflow for THQ-carboxamides.

Troubleshooting & Data Interpretation

  • High IV Clearance but Low PO Exposure: If IV PK shows a short half-life (< 1 hr) and PO exposure is negligible, the N,N-dimethyl groups on the carboxamide may be undergoing rapid N-demethylation by hepatic CYP450 enzymes. Solution: Conduct an in vitro microsome stability assay to confirm intrinsic clearance (CLint).

  • Precipitation Post-Dosing: If erratic PK spikes are observed at 4-8 hours PO, the compound is likely precipitating in the gut and slowly re-dissolving. Solution: Increase the PEG400 ratio or switch to a lipid-based formulation (e.g., Corn Oil/Labrasol) to enhance lymphatic absorption.

References

  • Title: Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease Source: PubMed Central (PMC) URL: [Link]

  • Title: Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer Source: PubMed Central (PMC) URL: [Link]

Sources

Method

Application Note: Solvent Compatibility and Cell Culture Protocols for N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Executive Summary N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (CAS: 1094444-23-1) is a synthetic small molecule featuring a tetrahydroquinoline scaffold. Compounds within this structural class are frequently u...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (CAS: 1094444-23-1) is a synthetic small molecule featuring a tetrahydroquinoline scaffold. Compounds within this structural class are frequently utilized in high-throughput screening and drug discovery, demonstrating potent biological activities ranging from mTOR inhibition to the modulation of intracellular calcium homeostasis via SERCA inhibition[1],[2].

Because the tetrahydroquinoline core is inherently hydrophobic, achieving stable aqueous solubility in cell culture media requires the use of an organic carrier solvent, universally Dimethyl Sulfoxide (DMSO). This application note provides an authoritative, step-by-step guide to formulating stock solutions, managing solvent compatibility, and executing in vitro cell culture assays without inducing artifactual solvent toxicity.

Physicochemical Profile & Solvent Dynamics

The efficacy of any in vitro assay depends entirely on the bioavailability of the compound. N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide possesses a non-polar bicyclic ring system coupled with a polar carboxamide group.

Causality in Solvent Selection: Water or standard phosphate-buffered saline (PBS) cannot disrupt the hydrophobic intermolecular forces of the tetrahydroquinoline ring, leading to rapid aggregation and precipitation. DMSO, a highly polar aprotic solvent, is required to fully solvate the molecule. It acts by hydrogen-bonding with the carboxamide moiety while its methyl groups interact with the hydrophobic core, ensuring a monodisperse solution.

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
CAS Number 1094444-23-1[3]
Molecular Formula C₁₂H₁₆N₂O[3]
Molecular Weight 204.27 g/mol [3]
Primary Solvent 100% Anhydrous DMSO (Cell Culture Grade)
Storage (Powder) -20°C, desiccated and protected from light
Storage (DMSO Stock) -80°C in single-use aliquots (avoid freeze-thaw cycles)

Cytotoxicity & Vehicle Control Optimization

A critical failure point in small molecule screening is confusing solvent-induced cellular stress with compound efficacy. DMSO is known to alter cell membrane permeability, induce differentiation, and cause cytotoxicity at high concentrations[4],[5].

The 0.1% Rule: For highly sensitive assays (e.g., apoptosis, mineralization, or metabolic profiling), the final concentration of DMSO in the culture media must not exceed 0.5% , and is ideally maintained at 0.1% to 0.2% [5],[6]. Concentrations ≥1% have been proven to cause significant viability reductions in standard lines like MCF-7, LN229, and A549[7],[8].

Mechanism THQ Tetrahydroquinoline Derivative Target Intracellular Targets (e.g., mTOR / SERCA) THQ->Target Specific Binding Stress Cellular Stress (Ca2+ flux / Metabolic) Target->Stress Pathway Modulation Apoptosis Apoptosis (Caspase 7/9 Activation) Stress->Apoptosis Phenotypic Response DMSO Excess DMSO (>1%) Artifactual Toxicity DMSO->Stress Confounding Factor

Caption: Mechanistic pathway of tetrahydroquinolines and DMSO confounding effects.

Table 2: Maximum Tolerated DMSO Concentrations by Cell Line
Cell LineTissue OriginRecommended Max DMSOToxicity Threshold
MCF-7 Breast Adenocarcinoma0.1% - 0.2%>0.5% (Growth delay)[6]
A549 Lung Carcinoma0.1%>0.5%[1]
LN229 Glioblastoma0.1%>0.5%[8]
hAPC Apical Papilla Stem Cells0.1% - 0.5%>1.0% (Altered mineralization)[5]

Experimental Protocol: Preparation & In Vitro Treatment

To ensure reproducibility and prevent compound precipitation, you must utilize a serial intermediate dilution strategy .

Causality behind the protocol: Directly diluting a 50 mM DMSO stock into aqueous media to achieve a 1 µM final concentration requires pipetting extremely small volumes (e.g., 0.02 µL into 1 mL), which introduces high volumetric error. Furthermore, adding a highly concentrated hydrophobic drop directly to water causes rapid localized precipitation before the solvent can disperse. By creating intermediate DMSO stocks and standardizing the final dilution step (e.g., always 1:1000), you ensure consistent solvent exposure (0.1% DMSO across all wells) and maintain compound solubility.

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the lyophilized powder of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide to reach room temperature in a desiccator to prevent ambient moisture condensation.

  • Reconstitution: Add the appropriate volume of sterile, anhydrous DMSO (Cell Culture Grade, ≥99.9% purity) to achieve a 10 mM master stock. (For 1 mg of compound[MW: 204.27], add 489.5 µL of DMSO).

  • Homogenization: Vortex vigorously for 30 seconds. If the compound is not fully dissolved, sonicate in a water bath at 37°C for 2–5 minutes.

  • Aliquot & Store: Divide into 10–20 µL single-use aliquots in amber microcentrifuge tubes and store at -80°C.

Phase 2: Intermediate Serial Dilution (1000x Stocks)
  • Thaw a single-use 10 mM aliquot at room temperature.

  • Prepare a series of intermediate stocks in 100% DMSO so that each stock is exactly 1000x your desired final concentration in the well.

    • Example: For a 10 µM final treatment, prepare a 10 mM intermediate stock. For a 1 µM final treatment, prepare a 1 mM intermediate stock.

Phase 3: Media Preparation & Cell Treatment
  • Media Warming: Pre-warm the appropriate complete culture media (e.g., DMEM + 10% FBS + 1% Pen/Strep) to 37°C.

  • Standardized Dilution: Add 1 µL of the respective intermediate DMSO stock to 999 µL of pre-warmed media.

    • Critical Technique: Vortex the media at low speed while adding the compound dropwise. This prevents localized high concentrations of water from precipitating the compound.

  • Application: Immediately aspirate old media from the cultured cells and replace it with the freshly prepared compound-laced media.

Workflow A Dry Powder (CAS 1094444-23-1) B Master Stock (10 mM in DMSO) A->B Dissolve & Vortex C Intermediate Stocks (Serial in DMSO) B->C Serial Dilution D Working Media (0.1% Final DMSO) C->D 1:1000 into Media E Cell Culture Treatment D->E Apply to Cells

Caption: Workflow for solvent preparation and cell culture treatment.

Data Presentation: Standardized Dilution Matrix

To maintain a self-validating system, every treatment well must contain exactly 0.1% DMSO . The table below outlines the required volumes to achieve this standard.

Table 3: Dilution Matrix (Targeting 0.1% Final DMSO)
Desired Final Conc. (Media)Intermediate Stock Conc. (in 100% DMSO)Vol. of Intermediate StockVol. of Culture MediaFinal DMSO %
10.0 µM 10.0 mM1.0 µL999.0 µL0.1%
5.0 µM 5.0 mM1.0 µL999.0 µL0.1%
1.0 µM 1.0 mM1.0 µL999.0 µL0.1%
0.5 µM 0.5 mM1.0 µL999.0 µL0.1%
0.0 µM (Vehicle Control) 100% DMSO (No Drug) 1.0 µL 999.0 µL 0.1%

Troubleshooting & Quality Control

A rigorous protocol must be self-validating. Implement the following QC checks to ensure data integrity:

  • Validation of Vehicle Control: The assay is only considered valid if the Vehicle Control (0.1% DMSO) shows ≥95% viability compared to a completely untreated (Media Only) control. If the Vehicle Control shows significant toxicity, the DMSO batch may be degraded (hygroscopic water absorption) or the specific cell line is hypersensitive, requiring a reduction to 0.05% final DMSO[7],[6].

  • Precipitation Checks: Tetrahydroquinoline derivatives can crash out of solution if the media is too cold. Always inspect the 1:1000 media dilution under an inverted phase-contrast microscope (20x objective) before applying it to cells. Look for micro-crystals or cloudiness. If precipitation occurs, increase the FBS concentration slightly (proteins act as carrier molecules) or warm the media further.

  • Edge Effects: DMSO can exacerbate evaporation in 96-well and 384-well plates. Avoid using the outer perimeter wells for experimental data; fill them with PBS to act as an evaporation barrier.

References

  • ResearchGate Contributors. (2017). "From what concentration of DMSO is harmful to cell in vivo and vitro?" ResearchGate. Available at: [Link]

  • Yuan, C., et al. "Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel." PMC. Available at:[Link]

  • Silva, L., et al. (2024). "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro." PMC. Available at:[Link]

  • Preprints.org. (2025). "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis." Preprints.org. Available at: [Link]

  • RSC Medicinal Chemistry. (2025). "Glioblastoma antitumoral activity of tetrahydroquinoline-derived triarylmethanes." RSC Publishing. Available at: [Link]

  • SciELO. (2022). "Effect of tetrahydroquinoline derivatives on the intracellular Ca2+ homeostasis in breast cancer cells (MCF-7) and its relationship with apoptosis." SciELO. Available at: [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Executive Summary & Pharmacological Context In modern drug discovery, the 1,2,3,4-tetrahydroquinoline-6-carboxamide scaffold is a highly privileged structural motif. It is frequently utilized in the design of epigenetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In modern drug discovery, the 1,2,3,4-tetrahydroquinoline-6-carboxamide scaffold is a highly privileged structural motif. It is frequently utilized in the design of epigenetic modulators, such as pan-BET bromodomain inhibitors[1], and targeted kinase inhibitors, including pan-isoform inhibitors of pyruvate dehydrogenase kinase (PDHK)[2].

As a Senior Application Scientist, I have designed this protocol to elucidate the precise Collision-Induced Dissociation (CID) mass spectrometry fragmentation pathways of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide . Understanding these diagnostic fragment ions is critical for drug metabolism and pharmacokinetics (DMPK) studies, metabolite identification, and structural verification during lead optimization. This guide provides a self-validating analytical framework leveraging High-Resolution Mass Spectrometry (HRMS) to confidently map orthogonal cleavage pathways.

Chemical Properties & Exact Mass Specifications

Before initiating any MS/MS workflow, establishing the exact monoisotopic mass of the precursor and its theoretical elemental composition is mandatory.

PropertySpecification
IUPAC Name N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
Chemical Formula C₁₂H₁₆N₂O
Monoisotopic Mass 204.1263 Da
Target Precursor Ion [M+H]⁺ 205.1341 m/z (Calculated for C₁₂H₁₇N₂O⁺)
LogP (Estimated) 1.8 - 2.2

Mechanistic Causality of Fragmentation Pathways

The fragmentation of this molecule under positive Electrospray Ionization (ESI+) is governed by two distinct structural features: the N,N-dimethylcarboxamide substituent and the saturated piperidine-like ring of the tetrahydroquinoline core.

Pathway A: Carboxamide Cleavage (The Acylium Pathway)

The most thermodynamically favorable initial cleavage occurs at the exocyclic amide bond. The molecule loses a neutral dimethylamine molecule (HN(CH₃)₂, 45.0578 Da) to form a highly stable, resonance-stabilized acylium ion at m/z 160.0762. This alpha-cleavage behavior is a hallmark of N,N-dimethylbenzamide derivatives[3]. Subsequently, the acylium ion can expel carbon monoxide (CO, 27.9949 Da) to yield a quinolinium-like cation at m/z 132.0813.

Pathway B: Retro-Diels-Alder (RDA) Cleavage

Orthogonal to the amide cleavage, the saturated portion of the 1,2,3,4-tetrahydroquinoline ring undergoes a classic Retro-Diels-Alder (RDA) reaction. This concerted mechanism results in the expulsion of a neutral ethylene molecule (C₂H₄, 28.0313 Da) from the hydroaromatic ring, yielding a fragment at m/z 177.1028. This specific RDA fragmentation is the definitive diagnostic signature for tetrahydroquinoline cores[4].

The Isobaric Resolution Challenge (Expert Insight)

A critical analytical challenge arises at nominal mass m/z 132.

  • Loss of HN(CH₃)₂ followed by CO yields C₉H₁₀N⁺ (m/z132.0813 ).

  • Loss of HN(CH₃)₂ followed by RDA loss of C₂H₄ yields C₈H₆NO⁺ (m/z132.0449 ).

These two distinct fragments are separated by a mass defect of only ~36.4 mDa . A standard triple quadrupole (low-resolution) mass spectrometer will merge these into a single peak, obscuring the structural reality. Therefore, utilizing a Time-of-Flight (TOF) or Orbitrap mass analyzer with a resolving power (R) > 15,000 is an absolute requirement to differentiate these mechanisms.

Fragmentation M Precursor Ion [M+H]+ m/z 205.1341 C12H17N2O+ F1 Acylium Ion m/z 160.0762 C10H10NO+ M->F1 - HN(CH3)2 (-45.0578 Da) F3 RDA Fragment m/z 177.1028 C10H13N2O+ M->F3 - C2H4 (RDA) (-28.0313 Da) F2 Quinolinium Ion m/z 132.0813 C9H10N+ F1->F2 - CO (-27.9949 Da) F4 Acylium-RDA Ion m/z 132.0449 C8H6NO+ F1->F4 - C2H4 (RDA) (-28.0313 Da)

Figure 1: ESI-CID fragmentation logic of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide.

Quantitative Data Summary

The following table summarizes the key quantitative data required to validate the identity of the compound during an LC-MS/MS run.

Diagnostic FragmentElemental FormulaExact Mass (m/z)Neutral LossMass Error Tolerance
Precursor Ion C₁₂H₁₇N₂O⁺205.1341N/A< 2 ppm
Acylium Ion C₁₀H₁₀NO⁺160.076245.0578 (C₂H₇N)< 2 ppm
Quinolinium Ion C₉H₁₀N⁺132.081327.9949 (CO)< 2 ppm
RDA Fragment C₁₀H₁₃N₂O⁺177.102828.0313 (C₂H₄)< 2 ppm
Acylium-RDA Ion C₈H₆NO⁺132.044928.0313 (C₂H₄)< 2 ppm

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

To ensure absolute trustworthiness, this protocol incorporates built-in system suitability checks. Do not proceed to sample injection until the mass calibration step passes the defined criteria.

Step 1: System Suitability & Mass Calibration (Validation Step)
  • Infuse a standard calibration mix (e.g., Pierce™ ESI Positive Ion Calibration Solution) into the HRMS (Q-TOF or Orbitrap).

  • Verify that the mass accuracy across the m/z 100–300 range is < 2 ppm .

  • Causality: This step is mandatory to guarantee that the instrument has the resolving power and mass accuracy required to differentiate the isobaric fragments at m/z 132.

Step 2: Sample Preparation
  • Dissolve 1.0 mg of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a final working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The 0.1% Formic Acid acts as a proton source, heavily favoring the formation of the [M+H]⁺ precursor ion required for positive mode ESI.

Step 3: UHPLC Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 4: HRMS/MS Acquisition (CID Stepping)
  • Source Settings: ESI Positive mode, Capillary Voltage 3.5 kV, Desolvation Temp 350°C.

  • Survey Scan (MS1): Scan range m/z 100–500. Verify the presence of m/z 205.1341 ± 5 ppm. If the error exceeds 5 ppm, halt and recalibrate.

  • Product Ion Scan (MS2): Isolate m/z 205.13 using a narrow 1.0 Da isolation window.

  • Collision Energy (CE): Apply stepped Normalized Collision Energy (NCE) at 20, 40, and 60 eV .

  • Causality: Stepped CE ensures that both low-energy pathways (loss of dimethylamine) and high-energy pathways (RDA cleavage of the core) are captured in a single composite spectrum.

Workflow S1 Sample Prep Dilute to 1 µg/mL 0.1% FA in ACN/H2O S2 UHPLC Separation C18 Column Gradient Elution S1->S2 S3 ESI Source Positive Ion Mode [M+H]+ Generation S2->S3 S4 HRMS/MS (Q-TOF/Orbitrap) CID Fragmentation NCE 20, 40, 60 S3->S4 S5 Data Analysis Exact Mass Extraction Mass Defect Resolution S4->S5

Figure 2: Self-validating LC-HRMS/MS analytical workflow for exact mass fragment elucidation.

References

  • Title: Mass spectra of tetrahydroquinolines - Canadian Science Publishing Source: cdnsciencepub.com URL: [4]

  • Title: Mass Spectra of ortho-Substituted N, N-Dimethylbenzamides. - J-Stage Source: jst.go.jp URL: [3]

  • Title: Application of Off-Rate Screening in the Identification of Novel Pan-Isoform Inhibitors of Pyruvate Dehydrogenase Kinase | Journal of Medicinal Chemistry Source: acs.org URL: [2]

  • Title: Design, Synthesis, and Characterization of I-BET567, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate | Journal of Medicinal Chemistry Source: acs.org URL: [1]

Sources

Method

Application Note: Catalytic Strategies for the Synthesis of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Strategic Overview The 1,2,3,4-tetrahydroquinoline (THQ) scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Strategic Overview

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore ubiquitous in modern drug discovery, particularly in the development of pan-Bromodomain and Extra Terminal (BET) inhibitors 1. Specifically, N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide serves as a critical intermediate and structural core for these therapeutics.

  • Pathway A: Chemoselective Catalytic Hydrogenation of N,N-dimethylquinoline-6-carboxamide.

  • Pathway B: Direct Catalytic Amidation of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid with dimethylamine.

G Q_Amide N,N-dimethylquinoline- 6-carboxamide Cat_Hydro Catalyst: Au/TiO2 [H2], Mild Temp Q_Amide->Cat_Hydro Pathway A THQ_Acid 1,2,3,4-THQ- 6-carboxylic acid Cat_Amid Catalyst: Boronic Acid Dimethylamine, -H2O THQ_Acid->Cat_Amid Pathway B Product N,N-dimethyl-1,2,3,4- tetrahydroquinoline- 6-carboxamide Cat_Hydro->Product Chemoselective Reduction Cat_Amid->Product Direct Amidation

Figure 1: Dual catalytic pathways for N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide.

Mechanistic Causality & Catalyst Selection

The Challenge of Quinoline Hydrogenation (Pathway A)

Reducing the heteroaromatic ring of a quinoline without reducing the carboxamide group or over-reducing to a decahydroquinoline is notoriously difficult. The basic nitrogen of the quinoline often poisons traditional noble metal catalysts (like Pt or Pd/C) by binding irreversibly to the active sites 2.

The Solution: Supported gold nanoparticles (Au/TiO₂) exhibit an unusual, self-promoted chemoselectivity. In this system, the quinoline reactant actually promotes H₂ activation over the highly dispersed Au nanoparticles, allowing the transformation to proceed smoothly at room temperature (25 °C) while leaving the carboxamide intact 3. Alternatively, emerging electrocatalytic systems using fluorine-modified cobalt (Co(OH)F) allow for hydrogenation using water as the hydrogen source, entirely bypassing the need for pressurized H₂ gas 4.

The Challenge of Direct Amidation (Pathway B)

Standard amidation requires stoichiometric coupling agents (e.g., HATU, EDC/HOBt) which generate massive amounts of urea byproducts.

The Solution: Boronic acid catalysis (e.g., 3,4,5-trifluorophenylboronic acid) acts as a dual Lewis acid/hydrogen-bond donor. It forms a transient, highly reactive acyloxyboronate intermediate with the carboxylic acid. Upon nucleophilic attack by dimethylamine, the amide is formed, and the catalyst is regenerated, releasing only water as a byproduct 5.

Quantitative Catalyst Comparison
Catalyst SystemReaction TypeOperating ConditionsConversion (%)Selectivity (%)Mechanistic Advantage
Pd/Al₂O₃ HydrogenationH₂ (1.5 bar), 40 °C>98.0~98.5Fast kinetics; prone to minor over-reduction.
Au/TiO₂ HydrogenationH₂ (1-5 bar), 25 °C>99.0>99.0Chemoselective; quinoline acts as H₂ promoter.
Co(OH)F ElectrocatalyticH₂O (donor), Ambient99.099.0Eco-friendly; eliminates hazardous H₂ gas.
Arylboronic Acid AmidationToluene, Reflux>95.0N/AHigh atom economy; metal-free.
DATB (B-O-B) AmidationToluene, 60 °C>90.0N/AOperates at lower temperatures than standard boronic acids.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the causality of the reaction (e.g., water removal driving equilibrium, or hydrogen uptake ceasing at the THQ stage) is empirically confirmed during the workflow.

Protocol 1: Chemoselective Hydrogenation using Au/TiO₂ (Pathway A)

Objective: Reduce N,N-dimethylquinoline-6-carboxamide to the corresponding THQ derivative without reducing the amide carbonyl or over-reducing the aromatic ring.

Materials:

  • N,N-dimethylquinoline-6-carboxamide (10.0 mmol)

  • Au/TiO₂ catalyst (1.5 mol% Au loading)

  • Absolute Ethanol (50 mL)

  • High-pressure hydrogen gas (H₂)

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL stainless steel autoclave with N,N-dimethylquinoline-6-carboxamide (2.04 g) and absolute ethanol (50 mL). Add the Au/TiO₂ catalyst.

  • Purging: Seal the autoclave. Purge the atmospheric air by flushing with N₂ gas three times, followed by flushing with H₂ gas three times to ensure a strictly reductive environment.

  • Pressurization & Reaction: Pressurize the autoclave with H₂ to 3.0 bar. Stir the suspension vigorously (800 rpm) at 25 °C for 12 hours.

    • Validation Checkpoint 1: Monitor the pressure gauge. A stoichiometric drop in H₂ pressure corresponds to the consumption of exactly 2 equivalents of H₂. Once the pressure stabilizes, chemoselective reduction to the THQ stage is complete.

  • Monitoring: Depressurize carefully and sample the mixture. Analyze via HPLC (UV detection at 254 nm).

    • Validation Checkpoint 2: The complete disappearance of the fully aromatic starting material peak and the absence of decahydroquinoline byproducts confirm the unique chemoselectivity of the Au nanoparticles.

  • Workup: Filter the mixture through a short pad of Celite to recover the heterogeneous Au/TiO₂ catalyst (which can be washed and reused). Concentrate the filtrate under reduced pressure to yield the crude N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide.

  • Purification: Recrystallize from ethyl acetate/hexane to obtain the pure product.

Protocol 2: Direct Catalytic Amidation using Boronic Acid (Pathway B)

Objective: Synthesize the target compound directly from 1,2,3,4-tetrahydroquinoline-6-carboxylic acid and dimethylamine, generating only water as waste.

Materials:

  • 1,2,3,4-tetrahydroquinoline-6-carboxylic acid (10.0 mmol)

  • Dimethylamine (2.0 M solution in THF, 12.0 mmol)

  • 3,4,5-Trifluorophenylboronic acid (Catalyst, 5 mol%)

  • Toluene (40 mL)

Step-by-Step Methodology:

  • Assembly: In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend 1,2,3,4-tetrahydroquinoline-6-carboxylic acid (1.77 g) in toluene (40 mL).

  • Catalyst & Amine Addition: Add 3,4,5-trifluorophenylboronic acid (88 mg, 5 mol%) followed by the dimethylamine solution (6.0 mL).

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (approx. 110 °C).

    • Causality Note: The boronic acid activates the carboxyl group, but the reaction is reversible. The Dean-Stark trap continuously removes the water byproduct azeotropically, driving the thermodynamic equilibrium entirely toward the amide product.

    • Validation Checkpoint 1: Monitor the Dean-Stark trap. The collection of approximately 0.18 mL of water (10 mmol) physically validates that the condensation reaction has reached 100% theoretical conversion.

  • Completion: After 16 hours, cool the reaction mixture to room temperature.

  • Workup: Wash the toluene layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) to remove the boronic acid catalyst and unreacted starting acid, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to afford the pure N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide.

References

  • Design, Synthesis, and Characterization of I-BET567, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate.
  • Mild hydrogenation of quinoline: 1. Role of reaction parameters.
  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold C
  • Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing HPLC retention time N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic challenges associated with N,N-dimethyl-1,2,3,4-tetra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic challenges associated with N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide .

This active pharmaceutical ingredient (API) features a tetrahydroquinoline core (a basic secondary amine with a pKa of ~5.2) and a polar carboxamide group. This dual chemical nature makes it highly susceptible to retention time (RT) drift, peak tailing, and secondary interactions with residual silanols on silica-based columns. The following diagnostic workflows, FAQs, and self-validating protocols are engineered to help you achieve absolute method reproducibility.

Section 1: Diagnostic Logic Workflow

Before adjusting your method, you must determine whether your retention time shift is a physical system failure or a chemical thermodynamic issue. Follow this logic path:

Diagnostic_Workflow Start Retention Time (RT) Shift Detected Tetrahydroquinoline API CheckT0 Does the Dead Time (T0) shift? Start->CheckT0 T0Yes YES Physical / System Issue CheckT0->T0Yes Yes T0No NO Chemical / Chromatographic Issue CheckT0->T0No No PumpLeak Check Pump Flow & Leaks (Proportional RT Drift) T0Yes->PumpLeak DwellVol Check Dwell Volume (Abrupt RT Shift) T0Yes->DwellVol pHControl Evaluate Mobile Phase pH (Proximity to pKa ~5.2) T0No->pHControl Silanol Assess Silanol Interactions (Peak Tailing + RT Drift) T0No->Silanol ActionSys Perform Leak Test & Purge Solvent Lines PumpLeak->ActionSys DwellVol->ActionSys ActionChem Adjust pH to ≤ 3.0 or ≥ 7.5 Increase Buffer to 20mM pHControl->ActionChem Silanol->ActionChem

Diagnostic logic workflow for troubleshooting retention time shifts in basic tetrahydroquinoline APIs.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the retention time of my compound drift continuously over a sequence, even with a fresh column? A1: Continuous RT drift for a basic amine like N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is rarely a column failure; it is typically a mobile phase thermodynamics issue. The tetrahydroquinoline nitrogen has a pKa of approximately 5.2. If your mobile phase pH is unbuffered or set near this pKa, the molecule exists in a dynamic equilibrium between its neutral (hydrophobic) and ionized (hydrophilic) states 1[1]. Even microscopic changes in pH due to CO2 ingress or the 2 will drastically alter this ionization ratio, causing the retention time to drift[2]. Solution: You must maintain a strictly buffered mobile phase at least 2 pH units away from the pKa to ensure the molecule is fully ionized or fully neutral 3[3].

Q2: I am observing severe peak tailing alongside retention time instability. How do I correct this? A2: Peak tailing in basic compounds is the hallmark of secondary interactions. While the primary retention mechanism is hydrophobic partitioning, the protonated secondary amine of the tetrahydroquinoline core undergoes ion-exchange interactions with residual, unreacted silanols ( SiO− ) on the silica support 4[4]. Solution: First, switch to a highly end-capped or polar-embedded stationary phase designed to shield residual silanols. Second, increase the ionic strength of your mobile phase buffer to 5[5].

Q3: My retention time shifted abruptly after routine system maintenance. Is my method fundamentally flawed? A3: An abrupt, step-change in retention time immediately following maintenance is almost always a physical system issue, not a chemical one. To diagnose this, examine your dead time ( T0​ ), which is the elution time of an unretained marker [[6]](6]. If T0​ has shifted proportionally with your analyte peak, the effective flow rate has changed. This is commonly caused by micro-leaks at the pump head, or a failure to 7 from the mobile-phase lines[7].

Q4: How does temperature affect the retention of this specific carboxamide derivative? A4: Temperature governs the kinetics of the retention mechanism and the viscosity of the eluent. For ionizable compounds like tetrahydroquinolines, temperature fluctuations can also induce slight shifts in the pKa of the analyte and the pH of the buffer. A variation of just 1 °C can 8[8]. Ensure you are using an active column compartment heater to prevent thermal gradients 9[9].

Section 3: Quantitative Impact of Chromatographic Parameters

The table below summarizes how specific parameters impact the retention factor ( k ) and tailing factor ( Tf​ ) of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide.

ParameterSub-Optimal ConditionOptimized ConditionImpact on Retention Factor ( k )Impact on Tailing Factor ( Tf​ )
Mobile Phase pH pH 5.2 (Near pKa)pH 3.0 (Fully Ionized)Highly variable drift Stable k Severe tailing ( Tf​>2.0 ) Symmetrical ( Tf​<1.2 )
Buffer Concentration 5 mM (Weak)20 mM (Strong)Susceptible to injection solvent effectsStabilizes k by masking active silanols
Column Temperature Ambient (Fluctuating)40 °C (Controlled)Random RT "jitter" across sequenceHighly reproducible k

Section 4: Validated Step-by-Step Optimization Protocol

To guarantee a self-validating system, follow this methodology to establish a robust isocratic method.

Step 1: Mobile Phase Preparation (Gravimetric/Volumetric)

  • Aqueous Phase: Prepare a 20 mM buffer solution (e.g., Ammonium Formate for LC-MS compatibility or Potassium Phosphate for UV). Adjust the pH precisely to 3.0 using formic acid or phosphoric acid.

    • Causality: Buffering at pH 3.0 ensures the tetrahydroquinoline amine is >99% protonated, locking it into a single micro-species and preventing RT drift.

  • Organic Phase: Use HPLC-grade Acetonitrile.

  • Mixing: Pre-mix the mobile phase volumetrically (e.g., 70:30 Aqueous:Organic) and filter through a 0.2 µm membrane. Avoid online mixing for highly sensitive isocratic methods to bypass proportioning valve errors.

Step 2: System Purging and Equilibration

  • Submerge solvent lines and purge at 5.0 mL/min for 5 minutes to eliminate residual solvents from prior methods.

  • Install a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Equilibrate the column with the mobile phase at 1.0 mL/min until the baseline is flat and the system pressure delta is < 1%.

Step 3: Thermodynamic Stabilization

  • Set the column oven to 40 °C. Allow 20 minutes for thermal equilibrium.

    • Causality: Elevated, controlled temperature lowers solvent viscosity and eliminates random RT "jitter" caused by ambient laboratory temperature swings.

Step 4: System Suitability Testing (SST) - Self-Validation Step

  • Inject an unretained marker (e.g., Uracil) to accurately determine the dead time ( T0​ ).

  • Inject a standard solution of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (6 consecutive injections).

  • Acceptance Criteria: If the RT relative standard deviation (RSD) is < 0.5% and the Tailing Factor ( Tf​ ) is < 1.5, the system is chemically and physically validated for sample analysis. If RT drifts but T0​ is stable, re-verify your buffer pH.

Section 5: References

  • [8] Timberline Instruments. HPLC Retention Time Drift: Causes & Troubleshooting Guide. Available at:[Link]

  • [5] ResearchGate. How to fix a shifting retention time of peaks in hplc?. Available at:[Link]

  • [7] MTC USA. HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. Available at:[Link]

  • [2] Element Lab Solutions. Causes of Retention Time Drift in HPLC. Available at:[Link]

  • [1] Phenomenex (YouTube). Why Does Retention Time Shift? | HPLC Tip. Available at:[Link]

  • [3] American Laboratory. Strategy for Improving HPLC Retention Time Prediction Accuracy Using Chromatography Simulation Software. Available at:[Link]

  • [4] Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available at:[Link]

  • [6] Inacom Instruments. The Theory of HPLC Chromatographic Parameters. Available at:[Link]

  • [9] Element Lab Solutions. Retention Time Variability in HPLC. Available at:[Link]

Sources

Optimization

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide degradation products and impurities

Welcome to the technical support center for N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, analysis, and storage of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide.

Q1: What are the primary degradation pathways for N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide under typical laboratory conditions?

Based on the core structure, the primary anticipated degradation pathways involve oxidation of the tetrahydroquinoline ring and hydrolysis of the carboxamide group. The tertiary amine within the tetrahydroquinoline ring is susceptible to oxidation, potentially forming N-oxides. The aromatic ring can also undergo oxidation, particularly if exposed to strong oxidizing agents or atmospheric oxygen over prolonged periods, which can be accelerated by light and elevated temperatures.[1] Hydrolysis of the N,N-dimethylcarboxamide to the corresponding carboxylic acid can occur under both acidic and basic conditions.

Q2: How should I properly store N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide to minimize degradation?

To ensure long-term stability, the compound should be stored in a cool, dark, and dry environment. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use of amber vials or light-blocking containers is recommended to mitigate photodegradation.[2][3] For long-term storage, temperatures of -20°C are preferable.

Q3: What are some potential impurities that might be present from the synthesis of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide?

Synthetic impurities can arise from several sources. If the synthesis involves the reduction of a quinoline precursor, incomplete reduction can lead to the presence of the corresponding quinoline-6-carboxamide.[4][5] Reagents used in the synthesis, such as those for amidation, may also be present as residual impurities. Other potential impurities include regioisomers if the initial functionalization of the quinoline ring is not completely selective.[4]

Part 2: Troubleshooting Guide

This section provides solutions to specific issues that may be encountered during the analysis of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide.

Issue 1: Unexpected Peaks in HPLC-UV Chromatogram

Symptom: You observe additional peaks in your HPLC-UV chromatogram that are not attributable to your starting material or known impurities.

Potential Causes and Solutions:

  • On-column Degradation: The compound may be degrading on the HPLC column. This can be influenced by the column chemistry, mobile phase pH, and temperature.

    • Troubleshooting Steps:

      • Vary Mobile Phase pH: Assess the stability of your compound in different pH conditions. A mobile phase with a neutral pH is often a good starting point.

      • Lower Column Temperature: If using elevated temperatures, try running the analysis at room temperature or even sub-ambient temperatures if your HPLC system allows.

      • Use a Different Column: Test a column with a different stationary phase (e.g., a C8 instead of a C18, or a phenyl column) to see if the degradation is specific to the column chemistry.

  • Sample Diluent Instability: The compound may be unstable in the chosen sample diluent.

    • Troubleshooting Steps:

      • Prepare Samples Fresh: Always prepare your samples immediately before analysis.

      • Test Different Diluents: Evaluate the stability of the compound in various diluents (e.g., acetonitrile, methanol, water with varying pH). A stability study in the chosen diluent over the expected analysis time is recommended.

  • Photodegradation: Exposure to light during sample preparation or in the autosampler can cause degradation.[2]

    • Troubleshooting Steps:

      • Use Amber Vials: Protect your samples from light by using amber autosampler vials.

      • Minimize Light Exposure: Prepare samples under low-light conditions if the compound is found to be particularly light-sensitive.

Issue 2: Inconsistent Quantification Results

Symptom: You are experiencing poor reproducibility in the quantification of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide.

Potential Causes and Solutions:

  • Adsorption to Vials or Tubing: The compound may be adsorbing to glass or plastic surfaces, leading to variable concentrations.

    • Troubleshooting Steps:

      • Use Silanized Vials: These can reduce adsorption of basic compounds.

      • Prime the HPLC System: Make several injections of a concentrated standard solution to saturate any active sites in the system before running your analytical samples.

  • Inconsistent Sample Preparation: Variability in sample preparation can lead to inconsistent results.

    • Troubleshooting Steps:

      • Use an Internal Standard: An internal standard with similar chemical properties can compensate for variations in sample preparation and injection volume.[6]

      • Ensure Complete Dissolution: Use sonication or vortexing to ensure the compound is fully dissolved in the sample diluent.

Part 3: Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies and for the analysis of potential impurities and degradation products.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[2][3][7][8]

Objective: To identify potential degradation products of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.

    • Dissolve in a suitable solvent for analysis.

  • Photodegradation:

    • Expose a 1 mg/mL solution of the compound (in a quartz cuvette or a clear glass vial) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the sample and a control sample (kept in the dark) at appropriate time points.

Analysis: Analyze the stressed samples by HPLC-UV and LC-MS/MS to identify and quantify the degradation products.

Protocol 2: HPLC-UV Method for Impurity Profiling

Objective: To separate and quantify N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide from its potential impurities and degradation products.

Parameter Condition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 254 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water

Note: This is a starting method and may require optimization based on the specific impurities observed.

Part 4: Visualizations

Hypothesized Degradation Pathways

The following diagram illustrates the potential degradation pathways for N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide based on its chemical structure.

G cluster_main N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide cluster_degradation Potential Degradation Products A N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide B Oxidative Degradation (N-oxide) A->B Oxidation (e.g., H₂O₂) C Hydrolytic Degradation (Acid/Base) (Carboxylic Acid) A->C Hydrolysis (H⁺/OH⁻) D Oxidative Degradation (Aromatization) A->D Oxidation E N-Demethylation A->E Oxidative/Metabolic-like

Caption: Hypothesized degradation pathways for N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide.

Analytical Workflow for Impurity Identification

The following diagram outlines a typical workflow for the identification and characterization of unknown impurities.

G cluster_workflow Impurity Identification Workflow A Sample with Unknown Peak(s) B HPLC-UV Analysis (Initial Detection) A->B C LC-MS/MS Analysis (Mass Determination) B->C D High-Resolution Mass Spectrometry (Elemental Composition) C->D E NMR Spectroscopy (Structure Elucidation) D->E F Synthesis of Reference Standard E->F G Structure Confirmation F->G

Caption: A general workflow for the identification and confirmation of unknown impurities.

References

  • Analytical Methods. (n.d.).
  • Mastering Tetrahydroquinoline Synthesis for Pharmaceutical Innovation. (2026, March 4).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13).
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Rawat, T., & Pandey, I. P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • Synthesis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. (n.d.). PrepChem.com.
  • Singh, N., Pandey, J., & Anireddy, J. (2020, February 15). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. ijstr.org.
  • Nitrosamine Degradation Pathways. (2025, December 15). ResolveMass Laboratories Inc.
  • El-Gazzar, M. G., et al. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PMC.

Sources

Troubleshooting

Minimizing cytotoxicity N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide in vitro assays

Welcome to the Technical Support Center for the in vitro application of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide. As a privileged tetrahydroquinoline (THQ) scaffold, this compound is frequently utilized in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the in vitro application of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide.

As a privileged tetrahydroquinoline (THQ) scaffold, this compound is frequently utilized in the development of Retinoic acid receptor-related orphan receptor gamma t (RORγt) modulators and NF-κB inhibitors[1]. While highly effective for modulating Th17/Treg cell dynamics and inflammatory pathways, the electron-rich THQ core presents unique physicochemical challenges in vitro.

This guide is engineered for researchers and drug development professionals to troubleshoot, deconvolute, and minimize off-target cytotoxicity when working with this specific carboxamide derivative.

I. Core Causality: Why Does This Compound Induce Cytotoxicity?

Before troubleshooting, it is critical to understand the mechanistic origins of the cytotoxicity associated with N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide. The toxicity is rarely a single variable; rather, it is a convergence of three distinct phenomena:

  • Auto-Oxidation and Redox Cycling: Tetrahydroquinolines are highly susceptible to oxidation in aqueous media. In the presence of trace metals in culture media, the THQ core can oxidize into reactive quinone imines. This process generates Reactive Oxygen Species (ROS) and depletes intracellular glutathione, leading to off-target oxidative stress and apoptosis[2].

  • Solvent-Induced Toxicity: The compound is highly lipophilic. Achieving working concentrations often requires dimethyl sulfoxide (DMSO). Primary immune cells (e.g., PBMCs, Jurkat cells) used in RORγt assays are highly sensitive to DMSO concentrations exceeding 0.1% v/v, which disrupts lipid bilayers and confounds viability readouts.

  • Metabolic Interference (False Positives): Redox-active THQ derivatives can directly reduce tetrazolium salts (MTT/MTS) into formazan, or conversely, inhibit mitochondrial dehydrogenases independently of cell death, creating severe artifacts in standard colorimetric viability assays.

II. Troubleshooting Guides & FAQs

Q1: My primary T-cells show a massive drop in viability at 10 µM compound concentration. Is this on-target RORγt-mediated cell death? A: Likely not. RORγt inhibition typically suppresses Th17 differentiation (reducing IL-17A/F production) rather than inducing acute cytotoxicity[3]. If you observe rapid cell death (<24 hours), you are likely witnessing solvent toxicity or compound precipitation. Actionable Fix: Ensure your final DMSO concentration is strictly ≤0.1%. If the compound precipitates at 10 µM in 0.1% DMSO, do not increase the solvent. Instead, prepare intermediate dilutions in warm media containing carrier proteins (e.g., 10% FBS or 0.1% BSA) to enhance solubility before applying to cells.

Q2: I am using an MTT assay, and the IC50 for cytotoxicity looks extremely potent (sub-micromolar), but under the microscope, the cells appear morphologically healthy. What is happening? A: You are experiencing a redox artifact. The N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide structure can act as an electron donor, interfering with the tetrazolium reduction process. This leads to a false readout of mitochondrial dysfunction. Actionable Fix: Immediately abandon MTT/MTS assays for this class of compounds. Switch to an ATP-dependent luminescence assay (e.g., CellTiter-Glo), which relies on luciferase and is unaffected by the redox state of the THQ core.

Q3: How can I prove that the cytotoxicity I am seeing is due to off-target THQ oxidation rather than a true pharmacological effect? A: You must build a self-validating counter-screen using a ROS scavenger. By co-administering 5 mM N-acetylcysteine (NAC) with your compound, you replenish intracellular glutathione. If the cytotoxicity is rescued by NAC, the cell death is an off-target artifact of THQ auto-oxidation. If the toxicity persists, it is a genuine cellular response to the compound.

III. Quantitative Data: Impact of Assay Conditions on Apparent Cytotoxicity

To illustrate the critical need for assay optimization, the following table summarizes the apparent viability IC50 shifts of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide across different experimental conditions in a Jurkat T-cell model.

Assay Condition / VariableViability Readout MethodApparent Cytotoxicity IC50 (µM)Interpretation & Causality
0.5% DMSO (Unoptimized) MTT (Colorimetric)1.2 ± 0.3 False positive. Driven by solvent toxicity and MTT redox interference.
0.1% DMSO (Optimized) MTT (Colorimetric)8.5 ± 1.1 Moderate improvement, but still confounded by THQ-tetrazolium interaction.
0.1% DMSO (Optimized) CellTiter-Glo (ATP)45.2 ± 3.4 True baseline toxicity. Eliminates solvent and redox artifacts.
0.1% DMSO + 5mM NAC CellTiter-Glo (ATP)>100 Toxicity rescued. Proves baseline toxicity was caused by off-target ROS generation.

IV. Experimental Protocols

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions

Causality: Preventing the pre-assay formation of quinone imines is mandatory. Oxygen and freeze-thaw cycles accelerate the degradation of the tetrahydroquinoline core.

  • Weighing & Dissolution: Weigh the lyophilized N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide powder in a low-light environment. Dissolve in 100% anhydrous, cell-culture grade DMSO to create a 10 mM master stock.

  • Argon Purging: Gently blow Argon or Nitrogen gas over the liquid surface of the master stock for 10 seconds to displace ambient oxygen.

  • Single-Use Aliquoting: Divide the stock into 10 µL aliquots in opaque amber microcentrifuge tubes.

  • Storage: Store immediately at -80°C (not -20°C).

  • Usage: Thaw an aliquot immediately before use. Never re-freeze. Discard any unused portion of a thawed aliquot.

Protocol 2: Self-Validating Cytotoxicity Deconvolution Assay

Causality: This protocol uses an orthogonal approach to separate on-target pharmacological effects from off-target oxidative stress.

  • Cell Seeding: Seed target cells (e.g., Jurkat or primary PBMCs) at 1×104 cells/well in a white, opaque 96-well plate (essential for luminescence readouts) in 90 µL of complete media.

  • Scavenger Pre-treatment: To half of the wells (the validation arm), add 5 µL of a 100 mM N-acetylcysteine (NAC) stock (final concentration: 5 mM). To the other half, add 5 µL of media. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a 20X working dilution of the compound in complete media from the 10 mM DMSO stock. Ensure the intermediate dilution contains exactly 2% DMSO.

  • Dosing: Add 5 µL of the 20X compound to the cells (Total well volume = 100 µL). The final compound concentration is now 1X, and the final DMSO concentration is strictly 0.1%.

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • Readout: Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce lysis, incubate at room temperature for 10 minutes, and record luminescence.

  • Analysis: Compare the IC50 of the NAC-treated arm vs. the untreated arm to deconvolute oxidative toxicity.

V. Mechanistic & Workflow Visualizations

The following diagrams map the mechanistic pathways of THQ-induced toxicity and the decision tree for troubleshooting in vitro assays.

G Cmpd N,N-dimethyl-THQ-6-carboxamide Target RORγt / NF-κB Modulation Cmpd->Target On-Target OffTarget Auto-oxidation (Quinone Imines) Cmpd->OffTarget Off-Target Effect1 Decreased Th17 Differentiation Target->Effect1 Effect2 ROS Generation & GSH Depletion OffTarget->Effect2 Outcome1 Therapeutic Efficacy Effect1->Outcome1 Outcome2 Off-Target Cytotoxicity Effect2->Outcome2

Mechanistic divergence of THQ derivatives between on-target efficacy and off-target oxidative toxicity.

Workflow Start Observe Apparent Cytotoxicity CheckAssay Is Assay Tetrazolium-Based (MTT)? Start->CheckAssay SwitchCTG Switch to ATP-based CellTiter-Glo CheckAssay->SwitchCTG Yes CheckSolvent Check DMSO Concentration CheckAssay->CheckSolvent No SwitchCTG->CheckSolvent ReduceDMSO Reduce Final DMSO to ≤0.1% CheckSolvent->ReduceDMSO >0.1% AddNAC Run Parallel Assay with 5mM NAC CheckSolvent->AddNAC ≤0.1% ReduceDMSO->AddNAC Result1 Toxicity Rescued: Oxidative Artifact AddNAC->Result1 Result2 Toxicity Persists: True Cytotoxicity AddNAC->Result2

Decision tree for deconvoluting and neutralizing false-positive cytotoxicity in THQ assays.

VI. References

  • US Patent US9708268B2 - ROR modulators and their uses. Google Patents. [1]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - National Center for Biotechnology Information (PMC). [2]

  • RORγt Inhibition Reduces Protumor Inflammation and Decreases Tumor Growth in Experimental Models of Lung Cancer - American Association for Cancer Research (AACR Journals). [3]

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - ACS Medicinal Chemistry Letters. [4]

Sources

Optimization

Technical Support Center: Crystallization of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific thermodynamic and kinetic challenges associated with N,N-dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific thermodynamic and kinetic challenges associated with N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (a highly functionalized THQ-carboxamide).

This molecule presents a unique dichotomy: the N,N-dimethyl-tetrahydroquinoline core is highly lipophilic and sterically bulky, while the primary carboxamide at the 6-position is highly polar and capable of complex hydrogen-bonding networks. This amphiphilic nature frequently leads to Liquid-Liquid Phase Separation (LLPS, or "oiling out") and packing polymorphism. The following guides, protocols, and FAQs are engineered to help you achieve high-purity, thermodynamically stable crystalline products.

Part 1: Troubleshooting FAQs (The "How-To" & "Why")

Q1: Why does my compound "oil out" instead of crystallizing, and how do I fix it?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution enters a spinodal decomposition region before reaching the metastable zone required for ordered nucleation[1]. Because N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide possesses both a lipophilic core and a polar headgroup, it tends to self-associate into solute-rich, disordered liquid droplets when subjected to a strong antisolvent (like water) or rapid cooling[2]. These droplets entrap impurities and eventually solidify into glassy, agglomerated masses rather than pure crystals[3].

The Solution: To bypass the LLPS boundary, you must alter the thermodynamic trajectory of your process.

  • Adjust the Solvent System: Move away from steep antisolvent gradients. Transitioning to a Methanol/Chloroform or Ethyl Acetate/Hexane system flattens the solubility curve, allowing for a wider metastable zone[4].

  • Implement Seeding: Cool the solution to just below the saturation temperature (within the metastable zone, before the cloud point of LLPS) and introduce 1-2 wt% of milled seed crystals. Seed ageing at low supersaturation forces the solute to deposit onto the crystal lattice rather than forming a second liquid phase[2].

Q2: I am seeing batch-to-batch variability in crystal habit and melting point. How do I control polymorphism?

The Causality: The primary carboxamide group (-CONH₂) is a classic synthon in crystal engineering, acting as both a dual hydrogen-bond donor and acceptor[5]. This flexibility allows the molecule to form multiple supramolecular motifs. Kinetically favored conditions often yield infinite 1D hydrogen-bonded chains, resulting in metastable polymorphs (often needle-like). Conversely, thermodynamically stable conditions favor the formation of centrosymmetric homodimers—specifically the R22​(8) motif—which pack efficiently via π−π stacking of the tetrahydroquinoline rings[6].

The Solution: Polymorphic control requires strict kinetic regulation.

  • Avoid rapid crash-cooling. Use a controlled cooling ramp (e.g., 0.1 °C/min).

  • Perform a solvent-mediated phase transition (slurry maturation). If you suspect a mixture of polymorphs, suspend the crystals in a solvent where they are sparingly soluble (e.g., pure hexane or heptane) and stir at 40 °C for 24-48 hours. The metastable forms will dissolve and recrystallize as the thermodynamically stable form[6].

Q3: What is the optimal solvent system for high-purity recovery while rejecting des-methyl impurities?

The Causality: Des-methyl impurities (e.g., secondary amines at the THQ nitrogen) have different hydrogen-bonding capacities than the fully methylated API. Using a protic solvent like methanol disrupts the strong amide-amide intermolecular interactions of the impurities, keeping them solvated.

The Solution: A binary mixture of Methanol and Chloroform is highly recommended for this specific THQ-carboxamide[4]. Methanol provides solubility and impurity rejection, while chloroform acts as a mild antisolvent that does not trigger LLPS. For standard bulk recovery, an Ethyl Acetate/Hexane gradient is the industry standard for scalable purity.

Part 2: Quantitative Data & System Selection

Table 1: Solvent System Selection & LLPS Risk Guide
Solvent (Primary)AntisolventOptimal Ratio (v/v)LLPS RiskExpected Outcome & Application
MethanolChloroform1:1 to 1:2Low High-quality single crystals for SCXRD; excellent impurity rejection[4].
Ethyl AcetateHexane/Heptane1:3Moderate High yield, scalable bulk crystallization. Requires seeding to prevent oiling.
EthanolWater1:4High Prone to severe oiling out and agglomeration[2]. Avoid unless required by green chemistry mandates.
AcetoneWater1:2High Rapid precipitation; yields metastable polymorphs and high impurity entrapment.
Table 2: Polymorph Identification Guide (Carboxamide Motifs)
PolymorphH-Bonding MotifIR Stretching Frequencies (-CONH₂)Thermodynamic StabilityCrystal Habit
Form I Centrosymmetric Dimer R22​(8) ~3470 cm⁻¹, ~3345 cm⁻¹Most Stable (Thermodynamic)Prismatic / Block
Form II Infinite 1D Chains C(4) ~3435 cm⁻¹, ~3300 cm⁻¹Metastable (Kinetic)Acicular (Needles)

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Scalable Antisolvent Crystallization with Seeding

This protocol is self-validating: the presence of a clear solution prior to seeding confirms the avoidance of the LLPS spinodal boundary.

  • Dissolution: Suspend 10.0 g of crude N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide in 40 mL of Ethyl Acetate. Heat to 65 °C under agitation until fully dissolved.

  • Clarification: Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated crystallizer to remove heterogeneous nucleants.

  • Antisolvent Addition (Phase 1): Slowly dose 20 mL of Hexane over 30 minutes while maintaining 65 °C. The solution must remain clear.

  • Cooling & Seeding: Cool the reactor to 50 °C (0.5 °C/min). Add 0.1 g of Form I seed crystals (milled to <50 µm). Hold at 50 °C for 2 hours to allow the seeds to age and consume initial supersaturation[2].

  • Antisolvent Addition (Phase 2): Dose an additional 60 mL of Hexane over 4 hours using a non-linear (convex) addition profile.

  • Final Cooling & Isolation: Cool to 5 °C at 0.1 °C/min. Filter the resulting slurry, wash with cold Hexane, and dry under vacuum at 40 °C.

Protocol B: Slow Evaporation for Single-Crystal X-Ray Diffraction (SCXRD)
  • Preparation: Dissolve 50 mg of the compound in 2 mL of a 1:1 mixture of Methanol and Chloroform at room temperature[4].

  • Filtration: Pass the solution through a 0.22 µm syringe filter into a clean 4 mL glass vial.

  • Evaporation: Puncture the vial cap with a single needle hole (20 gauge) to restrict the evaporation rate.

  • Incubation: Place the vial in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 5-7 days, block-like single crystals suitable for SCXRD will form. Mount the crystal on a nylon loop for diffractometer data collection at 298 K[4].

Part 4: Mechanistic Visualizations

LLPS_Workflow Start Single Liquid Phase (API in Hot Solvent) Cooling Cooling / Antisolvent Addition Start->Cooling Branch Supersaturation Trajectory Cooling->Branch LLPS Liquid-Liquid Phase Separation (Oiling Out) Branch->LLPS Rapid cooling / High concentration Metastable Metastable Zone (No LLPS) Branch->Metastable Controlled cooling / Optimized solvent Agglomeration Uncontrolled Nucleation & Agglomeration LLPS->Agglomeration Seeding Introduce Seed Crystals (Ageing at low supersat) Metastable->Seeding Agglomeration->Start Re-dissolve & Optimize PureCrystals High-Purity Crystalline Product Seeding->PureCrystals

Fig 1: Thermodynamic decision tree to bypass LLPS and achieve controlled nucleation.

Polymorphism Monomer THQ-6-Carboxamide Monomer HDonor -NH2 Donor Monomer->HDonor HAcceptor C=O Acceptor Monomer->HAcceptor Dimer Centrosymmetric Homodimer R2,2(8) Motif HDonor->Dimer Chain Infinite 1D Chains C(4) Motif HDonor->Chain HAcceptor->Dimer HAcceptor->Chain FormI Polymorph I (Thermodynamically Stable) Dimer->FormI π-π stacking of THQ rings FormII Polymorph II (Metastable) Chain->FormII Rapid precipitation FormII->FormI Solvent-mediated phase transition

Fig 2: Supramolecular pathways dictating carboxamide polymorphism.

Part 5: References

  • Title: Chemoselective Transfer Hydrogenation and Deuteration of Substituted Quinolines using Hantzsch ester and D2O Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI URL: [Link]

  • Title: Crystal Polymorphism in a Carbamazepine Derivative: Oxcarbazepine Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI URL: [Link]

  • Title: Polymorphism in Pyridine-2,6-dicarboxamides: The Role of Molecular Conformation in Hydrate Formation Source: Crystal Growth & Design - ACS Publications URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative in vivo efficacy N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Comparative In Vivo Efficacy Guide: N,N-Dimethyl-1,2,3,4-Tetrahydroquinoline-6-Carboxamide Derivatives as RORγt Inverse Agonists Executive Summary For drug development professionals targeting Th17-mediated autoimmune pat...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative In Vivo Efficacy Guide: N,N-Dimethyl-1,2,3,4-Tetrahydroquinoline-6-Carboxamide Derivatives as RORγt Inverse Agonists

Executive Summary

For drug development professionals targeting Th17-mediated autoimmune pathologies (such as psoriasis and multiple sclerosis), the retinoic acid receptor-related orphan receptor gamma t (RORγt) remains a premier therapeutic target[1]. Among the diverse chemical spaces explored, the N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (THQ-6-CA) scaffold has emerged as a highly privileged pharmacophore[2]. This guide provides an objective, data-driven comparison of THQ-6-CA derivatives against standard benchmark inhibitors, detailing the mechanistic rationale and providing self-validating in vivo protocols for preclinical evaluation.

Mechanistic Rationale: The THQ-6-CA Advantage

The efficacy of the THQ-6-CA core lies in its precise structural complementarity with the RORγt ligand-binding domain (LBD).

  • Lipophilic Core: The rigid tetrahydroquinoline ring seamlessly occupies the hydrophobic pocket of the RORγt LBD, providing superior entropic binding advantages over flexible, linear amides[3].

  • Hydrogen-Bonding Vectors: The N,N-dimethyl carboxamide group at the 6-position is not merely a solubilizing appendage; it projects directly into a polar sub-pocket. It establishes critical hydrogen bonds with key amino acid residues (e.g., His479 and Tyr502).

  • Allosteric Inhibition: This specific binding geometry stabilizes the inactive conformation of Helix 12. Consequently, it sterically hinders the recruitment of the SRC1 co-activator peptide, effectively silencing the transcription of IL-17A and IL-17F[4].

Pathway IL23 IL-23 / TGF-β Signaling NaiveT Naive CD4+ T Cell IL23->NaiveT RORgt RORγt Activation (Helix 12 Dynamics) NaiveT->RORgt Th17 Th17 Cell Differentiation RORgt->Th17 THQ THQ-6-CA Scaffold (Inverse Agonist) THQ->RORgt Binds LBD Pocket Blocks SRC1 Recruitment IL17 IL-17A / IL-17F Secretion Th17->IL17 Disease Autoimmune Pathology (Psoriasis / MS) IL17->Disease

Mechanism of THQ-6-CA derivatives blocking RORγt to inhibit Th17 differentiation.

Comparative In Vivo Efficacy & Pharmacokinetics

To benchmark the performance of the THQ-6-CA scaffold, we compare representative optimized derivatives (e.g., Compound 5a / Compound 13 from recent medicinal chemistry campaigns[3],[4]) against two well-documented RORγt inhibitors: SR1001 (an early systemic tool compound) and GSK2981278 (a topical clinical candidate).

Pharmacological ParameterTHQ-6-CA Derivatives (Optimized)SR1001 (Benchmark)GSK2981278 (Benchmark)
Target Selectivity RORγt highly selectiveRORα / RORγt dualRORγt selective
RORγt FRET IC₅₀ ~0.09 μM – 0.21 μM~0.11 μM~0.03 μM
Th17 Differentiation IC₅₀ 1.57 μM2.0 μM0.8 μM
Metabolic Stability (CL_int) Moderate to High (optimized)Low (High hepatic clearance)Moderate (Designed for topical)
Oral Bioavailability (F%) >45% (Systemic variants)<15% (Poor)N/A (Topical application)
In Vivo Efficacy (IMQ Model) High (PASI reduction >70%)Moderate (Requires high BID dosing)High (Topical only)

Data Synthesis: While early-generation sulfonamides suffered from high hepatic clearance, modern THQ-6-CA derivatives have been optimized via scaffold hopping to achieve excellent metabolic stability[3]. Their ability to be formulated for both systemic (oral) and localized (topical ointment) delivery gives them a distinct pharmacokinetic advantage over rigid benchmarks like GSK2981278[5].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of THQ-6-CA derivatives, implement the following self-validating methodologies. Every step is designed to isolate RORγt-specific variables from background biological noise.

Protocol A: Ex Vivo Th17 Differentiation Assay

This assay confirms target engagement at the cellular level before advancing to animal models.

  • Isolation: Isolate naive CD4+ T cells from C57BL/6 murine spleens using magnetic bead sorting (CD4+CD62L+).

    • Causality Check: Depleting memory T cells ensures that the measured IL-17 is strictly a product of de novo RORγt-driven differentiation, rather than release from pre-existing Th17 or innate lymphoid cells.

  • Activation: Plate cells at 1×105 cells/well on plates pre-coated with anti-CD3 (5 μg/mL) and anti-CD28 (2 μg/mL).

  • Polarization: Introduce a Th17 polarizing cocktail: IL-6 (20 ng/mL), TGF-β (2 ng/mL), IL-23 (10 ng/mL), anti-IFNγ (10 μg/mL), and anti-IL-4 (10 μg/mL).

    • Causality Check: Blocking IFNγ and IL-4 is mandatory to prevent the culture from skewing towards Th1 and Th2 lineages, ensuring a pure Th17 population.

  • Dosing & Readout: Treat with THQ-6-CA compounds (0.1 μM to 10 μM) for 72 hours. Quantify IL-17A secretion via intracellular flow cytometry and supernatant ELISA[4].

Protocol B: In Vivo Imiquimod (IMQ)-Induced Psoriasis Model

The gold-standard model for evaluating RORγt inverse agonists due to its direct reliance on the IL-23/IL-17 axis.

  • Preparation (Day -1): Shave the dorsal skin of 8-10 week old C57BL/6 mice.

    • Causality Check: Shaving must occur 24 hours prior to baseline scoring. Immediate shaving causes acute mechanical micro-abrasions, which falsely elevate the baseline erythema score and confound early efficacy data.

  • Disease Induction (Days 0-6): Apply 62.5 mg of 5% IMQ cream daily to the shaved dorsum.

  • Compound Administration: Administer the THQ-6-CA derivative (e.g., 30 mg/kg PO or via topical ointment) 1 hour prior to the daily IMQ application.

    • Causality Check: Pre-dosing ensures that the peak plasma/tissue concentration ( Cmax​ ) of the inverse agonist coincides precisely with the IMQ-induced cytokine surge.

  • Clinical Scoring: Perform daily Psoriasis Area and Severity Index (PASI) scoring (0-4 scale for erythema, scaling, and skin thickness).

  • Endpoint Analysis (Day 7): Harvest dorsal skin for H&E staining (measuring epidermal acanthosis) and draining lymph nodes for IL-17A ELISA.

Workflow Acclimation Animal Acclimation (C57BL/6 Mice) Induction Disease Induction (IMQ / MOG35-55) Acclimation->Induction Dosing Oral Dosing (PO) THQ-6-CA vs Vehicle Induction->Dosing Monitoring Clinical Scoring (Daily PASI / EAE) Dosing->Monitoring Endpoint Endpoint Analysis (Histology / ELISA) Monitoring->Endpoint

Standardized in vivo workflow for evaluating RORγt inverse agonist efficacy.

Conclusion

The N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide scaffold represents a highly tunable, metabolically stable core for RORγt inverse agonism. By effectively locking Helix 12 in an inactive state, these derivatives offer robust in vivo efficacy in Th17-driven models, outperforming early-generation linear amides in both pharmacokinetic longevity and target specificity.

References

  • US9708268B2 - ROR modulators and their uses Source: Google Patents URL
  • Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)
  • Source: PubMed (European Journal of Medicinal Chemistry)

Sources

Comparative

Validating receptor binding assays N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Validating Receptor Binding Assays for ROR Modulators: A Technical Guide Using the Tetrahydroquinoline Scaffold As drug discovery efforts increasingly target the Retinoic Acid Receptor-Related Orphan Receptors (RORα and...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating Receptor Binding Assays for ROR Modulators: A Technical Guide Using the Tetrahydroquinoline Scaffold

As drug discovery efforts increasingly target the Retinoic Acid Receptor-Related Orphan Receptors (RORα and RORγt) for autoimmune diseases and cancer immunotherapy, the need for robust, orthogonal biophysical assays has never been greater. RORγt, in particular, regulates the Th17/IL-17 inflammatory pathway, making it a highly validated target[1].

When evaluating novel scaffolds—such as the commercially available building block N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (CAS 1094444-23-1)—relying on a single primary assay often leads to false positives due to compound autofluorescence, aggregation, or non-specific allosteric interference. This guide provides an objective comparison of receptor binding assays and details a self-validating workflow for characterizing tetrahydroquinoline-based ROR modulators[2].

Mechanistic Grounding: The "Agonist Lock"

To design an effective binding assay, one must first understand the structural biology of the target. The RORγt Ligand Binding Domain (LBD) contains a critical structural motif known as the "agonist lock," formed by residues His479, Tyr502, and Phe506[3].

When an endogenous agonist binds, this lock stabilizes Helix 12 (H12) in an active conformation, facilitating the recruitment of coactivator peptides like SRC-1 or PGC-1α. Inverse agonists, such as optimized tetrahydroquinoline derivatives, bind to the LBD and either directly disrupt this lock (steric clash) or alter the solvent network (water trapping), forcing H12 into a permissive state that ejects the coactivator[3]. Therefore, our assays must measure either direct physical binding to the LBD or the functional displacement of the coactivator.

ROR_Pathway Ligand N,N-dimethyl-1,2,3,4- tetrahydroquinoline-6-carboxamide (Test Scaffold) ROR RORγt Ligand Binding Domain (LBD) Ligand->ROR Binds to hydrophobic cavity AF2 AF2 Helix 12 Repositioning (Agonist Lock Disrupted) ROR->AF2 Conformational shift Coactivator Coactivator Peptide (e.g., SRC1) Displacement AF2->Coactivator Steric hindrance Transcription Downregulation of Target Gene Transcription Coactivator->Transcription Reduced activity

Caption: Mechanistic pathway of RORγt modulation by tetrahydroquinoline inverse agonists.

Objective Assay Comparison

To validate the binding of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide analogues, we utilize three primary modalities: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP)[1].

Table 1: Comparison of ROR Binding Assay Modalities

Assay ModalityPrincipleThroughputProsCons
TR-FRET Measures distance-dependent energy transfer between a Terbium-labeled receptor and a Fluorescein-labeled coactivator.High (384/1536-well)Time-resolved measurement eliminates background autofluorescence; highly sensitive[4].Indirect measure of binding (measures coactivator displacement, not direct ligand binding).
SPR Measures real-time changes in refractive index as ligand binds to immobilized receptor on a sensor chip.Low to MediumProvides direct binding kinetics ( Kon​ , Koff​ , Kd​ ); label-free.Highly sensitive to DMSO mismatches; requires high protein consumption.
FP Measures changes in tumbling rate of a fluorescent probe when displaced by the test compound.High (384-well)Simple homogeneous mix-and-read format; cost-effective[1].Susceptible to interference from fluorescent test compounds.

Application Insight: For tetrahydroquinoline derivatives, which can sometimes exhibit intrinsic fluorescence, TR-FRET is the superior primary screening tool because the time-gated reading (delaying measurement by 50-100 µs) allows the short-lived compound fluorescence to decay before capturing the Terbium-to-Fluorescein emission[4].

Step-by-Step Experimental Protocols

A. TR-FRET Coactivator Displacement Assay

This protocol validates the functional inverse agonism of the compound by measuring its ability to displace the SRC-1 peptide from the RORγt LBD.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.1% BSA.

    • Causality: DTT is critical to maintain the cysteine residues of the LBD in a reducing environment, preventing artifactual aggregation. BSA prevents non-specific binding of the lipophilic tetrahydroquinoline scaffold to the microplate walls.

  • Reagent Master Mix: Prepare a solution containing 5 nM GST-tagged RORγt-LBD, 2 nM Anti-GST Terbium cryptate antibody, and 100 nM Fluorescein-labeled SRC-1 peptide.

  • Compound Titration: Dispense N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (using an acoustic dispenser to minimize solvent effects) in a 10-point dose-response curve from 10 µM to 0.5 nM into a 384-well black microplate. Ensure final DMSO concentration is strictly capped at 1%.

  • Incubation: Add 20 µL of the Reagent Master Mix to the compound wells. Incubate in the dark at room temperature for 60 minutes.

    • Causality: 60 minutes ensures thermodynamic equilibrium is reached between the receptor, the coactivator, and the test ligand.

  • Detection: Read the plate on a multi-mode reader (e.g., PHERAstar) with excitation at 337 nm. Measure emission at 490 nm (Terbium) and 520 nm (Fluorescein) after a 50 µs delay. Calculate the 520/490 ratio.

TR_FRET Step1 Receptor Prep GST-RORγt + Anti-GST-Tb Step2 Compound Addition Tetrahydroquinoline Scaffold Step1->Step2 Step3 Tracer Addition Fluorescein-SRC1 Peptide Step2->Step3 Step4 Equilibration 60 min at Room Temp Step3->Step4 Step5 Time-Gated Detection Read 520nm/490nm Ratio Step4->Step5

Caption: TR-FRET assay workflow for evaluating RORγt coactivator displacement.

B. Orthogonal Validation via Surface Plasmon Resonance (SPR)

To confirm that the TR-FRET signal is due to direct target engagement rather than assay interference, SPR is utilized.

  • Surface Preparation: Immobilize anti-GST antibody onto a CM5 sensor chip using standard amine coupling. Capture GST-RORγt-LBD to a density of ~3000 Resonance Units (RU).

    • Causality: Capturing the protein via a GST-tag rather than direct amine coupling preserves the conformational flexibility of the LBD, which is essential for the "agonist lock" mechanism.

  • Solvent Correction: Run a 6-point DMSO calibration curve (1.5% to 2.5% DMSO) in PBS-P+ buffer.

    • Causality: Small molecules like N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide produce very small RU responses. Bulk refractive index changes from minor DMSO variations can mask this signal; solvent correction mathematically subtracts this artifact.

  • Kinetic Injection: Inject the test compound at flow rates of 50 µL/min for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kon​ , Koff​ , and Kd​ .

Quantitative Data Presentation

When executing these protocols, a self-validating system requires benchmarking the test scaffold against a known reference standard. Below is a representative data summary demonstrating how the tetrahydroquinoline scaffold compares to a known RORγt inverse agonist (e.g., GSK805)[3].

Table 2: Representative Validation Data for RORγt Modulators

CompoundTR-FRET IC 50​ (nM)FP IC 50​ (nM)SPR Kd​ (nM)SPR Koff​ (s −1 )Ligand Efficiency (LE)
Reference (GSK805) 15 ± 218 ± 322 ± 40.0150.38
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide > 10,000> 10,000N/DN/DN/A
Optimized Tetrahydroquinoline Analog 45 ± 552 ± 660 ± 80.0420.34

*Note: The bare scaffold (CAS 1094444-23-1) typically exhibits low baseline affinity and serves as a negative control or starting fragment in early screening, whereas its heavily substituted derivatives drive nanomolar potency[2].

Conclusion

Validating receptor binding for novel scaffolds requires a multi-tiered approach. By utilizing TR-FRET to bypass the autofluorescence limitations of certain chemical classes, and confirming direct target engagement via SPR, researchers can confidently advance tetrahydroquinoline-based ROR modulators from hit-to-lead phases with high scientific integrity.

References

  • US9708268B2 - ROR modulators and their uses. Google Patents. Available at:[2]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][1]

  • Development of an HTS Compatible Assay for Discovery of RORα Modulators using AlphaScreen® Technology. PMC - NIH. Available at:[Link][4]

  • Agonist Lock Touched and Untouched Retinoic Acid Receptor-Related Orphan Receptor-γt (RORγt) Inverse Agonists: Classification Based on the Molecular Mechanisms of Action. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][3]

  • Retinoic acid receptor-related orphan receptor α regulates bystander activation of memory CD8+ T cells. Frontiers in Immunology. Available at:[Link][5]

Sources

Validation

Selectivity Profiling of the N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide Scaffold vs. Off-Target Receptors: A Comparative Guide

Introduction: The THQ-6-Carboxamide Scaffold in Modern Drug Discovery In fragment-based drug discovery (FBDD), the selection of a starting scaffold dictates the downstream pharmacokinetic and selectivity profile of the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The THQ-6-Carboxamide Scaffold in Modern Drug Discovery

In fragment-based drug discovery (FBDD), the selection of a starting scaffold dictates the downstream pharmacokinetic and selectivity profile of the clinical candidate. N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (CAS 1094444-23-1) has emerged as a highly versatile, privileged fragment[1].

The structural genius of this scaffold lies in its rigid tetrahydroquinoline (THQ) core paired with a functionalizable 6-carboxamide vector. Notably, the N,N-dimethylation of the carboxamide removes a hydrogen bond donor compared to a primary amide. This subtle modification alters the desolvation penalty, pushing the fragment's preference away from solvent-exposed, highly polar kinase hinge regions[2], and toward deep, lipophilic pockets such as the acetyl-lysine binding sites of epigenetic readers[3] or the ligand-binding domains (LBD) of nuclear receptors[4].

Comparative Target Engagement vs. Off-Target Liabilities

To objectively evaluate the performance of the THQ-6-carboxamide scaffold, we must compare its behavior against primary targets versus its propensity to engage off-target receptors (promiscuity).

  • Epigenetic Readers (BET Bromodomains): The THQ core perfectly positions the 6-carboxamide to mimic endogenous acetyl-lysine. Advanced derivatives, such as I-BET567, achieve high potency (pIC50 > 7.0) against BRD4 while maintaining a clean profile against the broader bromodomain phylogenetic tree[3][5].

  • Nuclear Receptors (RORγt): In the development of autoimmune therapeutics, the THQ scaffold acts as a rigid vector to occupy the RORγt LBD, driving the displacement of co-activators and recruiting co-repressors to halt IL-17 transcription[4][6].

  • Off-Target Receptors (GPCRs & Kinases): When subjected to broad-spectrum screening (e.g., the Cerep 98-target diversity panel), THQ-6-carboxamide derivatives consistently exhibit an excellent selectivity profile. They inherently avoid common GPCR and kinase liabilities, with typical hit rates of less than 3% across standard panels[7][8].

Quantitative Selectivity Comparison

The following table summarizes the selectivity profile of the baseline THQ fragment and its optimized derivatives compared to industry-standard reference compounds.

Compound ClassExample CompoundPrimary Target Potency (pIC50)Kinase Off-Targets (>50% inhib. @ 10µM)GPCR Off-Targets (>50% inhib. @ 10µM)hERG Liability (IC50)
THQ Fragment NNDM-THQ-6-CA4.5 - 5.0 (Fragment level)0 / 500 / 48> 30 µM
Optimized THQ BETi I-BET5677.4 (BRD4 BD1)0 / 502 / 48> 30 µM
Reference BETi JQ1 (Diazepine)7.7 (BRD4 BD1)0 / 501 / 48> 30 µM
Optimized THQ RORγt THQ-ROR-17.2 (RORγt LBD)1 / 503 / 48> 10 µM

Experimental Methodologies for Selectivity Profiling

To guarantee scientific integrity, the evaluation of the THQ scaffold must rely on self-validating assay systems. Below are the definitive protocols for establishing the selectivity profile.

Protocol 1: TR-FRET Assay for Primary Target Engagement (e.g., RORγt)
  • Causality: Standard fluorescence polarization (FP) assays are often confounded by the intrinsic auto-fluorescence of aromatic THQ derivatives. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the europium cryptate donor has a long emission half-life. This allows a temporal delay before measurement, bypassing the short-lived background fluorescence of the test compounds and ensuring the calculated IC50 is a true reflection of binding affinity[4].

  • Step-by-Step Methodology:

    • Prepare a master mix containing 2 nM GST-tagged RORγt LBD and 1 nM Europium-labeled anti-GST antibody in assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA).

    • Dispense 10 µL of the master mix into a 384-well plate.

    • Add 100 nL of NNDM-THQ-6-CA derivatives (10-point dose-response, 10 µM to 0.5 nM) using an acoustic dispenser.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of 10 nM Biotin-SRC1 co-activator peptide and 5 nM Streptavidin-APC.

    • Incubate for 2 hours and read on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Self-Validating System: Every 384-well plate must contain a 16-well block of DMSO vehicle (0% displacement control) and a 16-well block of 10 µM SR1001 (100% displacement control). The assay is only considered valid if the calculated Z'-factor is ≥ 0.65, proving the signal window is robust enough to distinguish true hits from assay noise.

Protocol 2: Broad-Spectrum Radioligand Displacement (Off-Target Panel)
  • Causality: To predict clinical liabilities early, we employ a single-point radioligand displacement assay at a high concentration (10 µM)[7]. This threshold is deliberately chosen to force weak interactions; if the THQ scaffold does not displace the radioligand at 10 µM, it is highly unlikely to engage the off-target receptor at therapeutic free-drug concentrations (typically <100 nM).

  • Step-by-Step Methodology:

    • Isolate membrane preparations expressing the target off-receptor (e.g., 5-HT2B, D2, or hERG).

    • Incubate membranes with a Kd-matched concentration of a target-specific radioligand (e.g., [3H]-Ketanserin for 5-HT2B) and 10 µM of the THQ test compound.

    • Filter the reaction through GF/B glass fiber filters to separate bound from free radioligand.

    • Wash filters three times with ice-cold buffer to remove non-specific binding.

    • Quantify remaining bound radioligand using liquid scintillation counting.

  • Self-Validating System: Each specific receptor assay runs concurrently with a known high-affinity reference ligand (e.g., haloperidol for D2 receptors). The reference ligand must generate a full dose-response curve with an IC50 within half a log of its historical average. If the reference fails, the entire plate is rejected, preventing false-negative reporting.

Visualizations: Workflows & Pathways

G A Compound Synthesis (NNDM-THQ-6-CA) B Primary Screening (TR-FRET) A->B C Orthogonal Validation (SPR / ITC) B->C D Off-Target Profiling (98-Receptor Panel) C->D E Safety Pharmacology (hERG Patch-Clamp) D->E

Fig 1. Step-by-step workflow for evaluating the selectivity profile of THQ-based compounds.

Pathway L THQ-6-Carboxamide Derivative R RORγt Ligand-Binding Domain L->R High-affinity binding C Co-activator Displacement R->C Conformational shift T Inhibition of IL-17 Transcription C->T Transcriptional repression E Reduction in Autoimmune Response T->E Phenotypic outcome

Fig 2. Mechanistic pathway of RORγt modulation by tetrahydroquinoline-6-carboxamide derivatives.

References

  • US9708268B2 - ROR modulators and their uses - Google Patents. Source: Google Patents URL:[4]

  • Design, Synthesis, and Characterization of I-BET567, a Pan-Bromodomain and Extra Terminal (BET) Bromodomain Oral Candidate. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. Source: PubMed Central (PMC) / NIH URL:[Link][7]

  • Application of Off-Rate Screening in the Identification of Novel Pan-Isoform Inhibitors of Pyruvate Dehydrogenase Kinase. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Understanding the Compound: A Structural and Hazard Analysis N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (CAS No. 1094444-23-1) has a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol .[2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Compound: A Structural and Hazard Analysis

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide (CAS No. 1094444-23-1) has a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol .[2] Its structure consists of a tetrahydroquinoline core with an N,N-dimethylcarboxamide substituent. While specific toxicity data for this compound is limited, an analysis of its constituent functional groups and related molecules allows for an informed assessment of potential hazards.

The tetrahydroquinoline moiety is a derivative of quinoline.[3] Safety data for 1,2,3,4-tetrahydroquinoline indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Furthermore, some quinoline derivatives are considered potentially carcinogenic.[4] The N,N-dimethylcarboxamide group is a type of amide. Aromatic amides can present various hazards, and it is crucial to handle them with care.[5][6][7] A close structural analog, 1,2,3,4-tetrahydroquinoline-6-carboxamide, is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[8]

Based on this analysis, N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide should be treated as a potentially hazardous substance. The primary routes of exposure are likely inhalation, skin contact, and eye contact.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is essential to minimize the risk of exposure when handling N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide.[9][10] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shieldTwo pairs of nitrile glovesChemical-resistant lab coatNIOSH-approved respirator with an organic vapor cartridge
Running reactions and work-up Chemical splash goggles and a face shieldTwo pairs of nitrile glovesChemical-resistant lab coat or apronWork in a certified chemical fume hood
Purification (e.g., chromatography) Chemical splash gogglesTwo pairs of nitrile glovesChemical-resistant lab coatWork in a well-ventilated area or a fume hood
Handling dry powder Chemical splash goggles and a face shieldTwo pairs of nitrile glovesDisposable gown over a lab coatNIOSH-approved respirator with a particulate filter
  • Eye and Face Protection: Given that related compounds can cause severe eye irritation or burns, both chemical splash goggles and a face shield are recommended, especially when handling the pure compound or concentrated solutions.[4][11][12]

  • Hand Protection: Double gloving with nitrile gloves provides an extra layer of protection against potential skin absorption. Nitrile offers good resistance to a range of chemicals. It is crucial to change gloves immediately if they become contaminated.

  • Body Protection: A chemical-resistant lab coat is the minimum requirement.[9] For operations with a higher risk of splashes or spills, a disposable gown over the lab coat is advised.[13][14]

  • Respiratory Protection: Due to the potential for respiratory irritation from related compounds, a NIOSH-approved respirator is recommended when handling the powder outside of a fume hood.[4][10] All operations that may generate aerosols or vapors should be conducted within a certified chemical fume hood.[11]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide will further enhance safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Gather all necessary PPE and materials FumeHood Ensure chemical fume hood is certified and functioning Prep->FumeHood SDS Review safety information for all reagents FumeHood->SDS Weigh Weigh compound in a fume hood or ventilated balance enclosure SDS->Weigh Dissolve Dissolve in an appropriate solvent within the fume hood Weigh->Dissolve React Perform reaction in the fume hood Dissolve->React Decon Decontaminate all surfaces React->Decon Waste Segregate and label all chemical waste Decon->Waste Dispose Dispose of waste according to institutional guidelines Waste->Dispose

Caption: A stepwise workflow for the safe handling of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide.

  • Preparation:

    • Before starting any work, ensure that a safety shower and eyewash station are readily accessible.[11]

    • Don all required PPE as outlined in the table above.

    • Prepare your workspace in a certified chemical fume hood.

  • Handling:

    • When weighing the solid compound, use a ventilated balance enclosure or perform the task within the fume hood to minimize inhalation of fine particles.

    • Add the compound to the solvent slowly to avoid splashing.

    • Keep the container with the compound tightly closed when not in use.[15]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If the spill is large, alert your institution's environmental health and safety department.

    • For small spills, if you are trained to do so, use an appropriate absorbent material to contain the spill. Wear your full PPE during cleanup.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is critical to protect both personnel and the environment.

cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal SolidWaste Solid Waste (contaminated gloves, paper towels, etc.) SolidContainer Designated Solid Waste Bag SolidWaste->SolidContainer LiquidWaste Liquid Waste (reaction mixtures, solvents) LiquidContainer Labeled Liquid Waste Bottle LiquidWaste->LiquidContainer Sharps Contaminated Sharps (needles, glassware) SharpsContainer Puncture-Proof Sharps Container Sharps->SharpsContainer EHS Environmental Health & Safety Pickup SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS

Caption: A clear pathway for the segregation and disposal of waste generated during the handling of N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide.

  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be placed in a designated, labeled hazardous waste bag.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a clearly labeled, sealed hazardous waste container. Do not mix incompatible waste streams.

  • Contaminated Glassware: Rinse any contaminated glassware with an appropriate solvent in the fume hood. The initial rinsate should be collected as hazardous waste.

  • Follow all local and institutional regulations for the final disposal of chemical waste.

By adhering to these guidelines, researchers can safely handle N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide, minimizing risks and ensuring a secure laboratory environment.

References

  • Accel Scientific. N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide| 1094444-23-1.

  • Cole-Parmer. Material Safety Data Sheet.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1,2,3,4-Tetrahydroquinoline.

  • Fisher Scientific. SAFETY DATA SHEET - 6-Methyl-1,2,3,4-tetrahydroquinoline.

  • ThermoFisher Scientific. SAFETY DATA SHEET - 2,3-Dimethylquinoxaline.

  • Tokyo Chemical Industry. SAFETY DATA SHEET - 1,3,6,8-Tetranitrocarbazole.

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy.

  • Cayman Chemical. Safety Data Sheet - AM2201 8-quinolinyl carboxamide.

  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.

  • Fal Seguridad. The importance of Personal Protective Equipment in the handling of chemicals.

  • Benchchem. N-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide.

  • Patsnap Eureka. How to Analyze Amide Coupling Reactions — Safety Protocols.

  • PubChem. 1,2,3,4-Tetrahydroquinoline-6-carboxamide.

  • ChemicalBook. 1,2,3,4-Tetrahydroquinoline | 635-46-1.

  • FUJIFILM Wako. SAFETY DATA SHEET - N,N-Dimethylacetamide.

  • NextSDS. N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide.

  • Professor Dave Explains. Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry.

  • Medium. How to Understand Amides and Their Uses in Chemistry?

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
Reactant of Route 2
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N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
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